molecular formula C9H6Br2O2 B1398756 5,7-Dibromochroman-4-one CAS No. 1344704-76-2

5,7-Dibromochroman-4-one

Numéro de catalogue: B1398756
Numéro CAS: 1344704-76-2
Poids moléculaire: 305.95 g/mol
Clé InChI: UBQPVQWCVLVLNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,7-Dibromochroman-4-one is a synthetic chromanone derivative, part of a class of compounds recognized as privileged structures in medicinal chemistry and drug discovery . This compound serves as a key chemical intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel bioactive molecules. Its core scaffold is structurally similar to potent inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase enzyme that is a promising therapeutic target for age-related diseases . Specifically, close analogs of this compound, such as 6,8-dibromo-2-pentylchroman-4-one, have been reported as highly potent and selective SIRT2 inhibitors, exhibiting inhibitory activity in the low micromolar range (IC50 = 1.5 µM) and significant selectivity over SIRT1 and SIRT3 isoforms . The presence of bromine substituents on the benzopyranone ring system is a critical feature for this biological activity, as larger, electron-withdrawing groups in these positions have been shown to be favorable for SIRT2 inhibition . Consequently, 5,7-Dibromochroman-4-one is of high interest for research focused on neurodegenerative disorders (including Parkinson's and Alzheimer's disease), cancer, and the fundamental biology of sirtuins . Researchers utilize this compound in the synthesis of more complex molecules and for probing the mechanisms of epigenetic regulation. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5,7-dibromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQPVQWCVLVLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5,7-Dibromochroman-4-one: A Comprehensive Technical Guide to Physical Properties, Chemical Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the chroman-4-one scaffold serves as a privileged pharmacophore, forming the structural core of numerous flavonoids, selective estrogen receptor modulators (SERMs), and anticancer agents. Among its highly functionalized derivatives, 5,7-dibromochroman-4-one (CAS: 1344704-76-2) stands out as a critical intermediate[1]. The strategic placement of two bromine atoms at the C5 and C7 positions provides orthogonal handles for transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of complex molecular libraries[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide details the physicochemical profiling, mechanistic causality of its de novo synthesis, self-validating analytical protocols, and advanced regioselective applications of 5,7-dibromochroman-4-one[3].

Physicochemical Profiling

Understanding the physical and chemical properties of 5,7-dibromochroman-4-one is foundational for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the two bromine atoms significantly increases the electrophilicity of the C4 ketone and the acidity of the adjacent C3 protons compared to the unsubstituted chroman-4-one[4].

Quantitative Data Summary
PropertyValue
Chemical Name 5,7-Dibromochroman-4-one
CAS Registry Number 1344704-76-2
Molecular Formula C 9​ H 6​ Br 2​ O 2​
Molecular Weight 305.95 g/mol
Monoisotopic Mass 303.87 g/mol
Appearance Off-white to pale yellow crystalline solid
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Ketone, Ether)
Isotopic Signature (MS) 1:2:1 triplet (due to 79 Br and 81 Br)

De Novo Synthesis & Mechanistic Causality

The synthesis of 5,7-dibromochroman-4-one is a masterclass in exploiting molecular symmetry to achieve absolute regiocontrol. The most robust route utilizes 3,5-dibromophenol as the starting material.

Step-by-Step Methodology: Synthesis of 5,7-Dibromochroman-4-one

Phase 1: O-Alkylation

  • Preparation : Charge a round-bottom flask with 3,5-dibromophenol (1.0 equiv) and a 10% aqueous NaOH solution.

  • Addition : Add 3-chloropropanoic acid (1.2 equiv) dropwise at room temperature.

  • Reaction : Reflux the mixture for 4–6 hours. Causality: The basic conditions deprotonate the phenol to form a highly nucleophilic phenoxide, which displaces the chloride via an S N​ 2 mechanism to yield 3-(3,5-dibromophenoxy)propanoic acid.

  • Isolation : Acidify the cooled mixture with dilute HCl to precipitate the intermediate. Filter, wash with cold water, and dry under vacuum.

Phase 2: Intramolecular Friedel-Crafts Acylation

  • Cyclization : Dissolve the dried intermediate in Eaton's reagent (10 wt% P 2​ O 5​ in methanesulfonic acid).

  • Heating : Heat the reaction to 80 °C for 2 hours.

    • Mechanistic Causality: Eaton's reagent acts dually as a solvent and a Brønsted/Lewis acid. It protonates and dehydrates the carboxylic acid to generate a highly reactive acylium ion. Due to the C2v​ symmetry of the 3,5-dibromophenoxy intermediate, the two available ortho positions (C2 and C6) are chemically equivalent. Cyclization at either site yields the identical, regiochemically pure 5,7-dibromochroman-4-one.

  • Quench & Extraction : Pour the hot mixture over crushed ice to quench the acid. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO 3​ and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification : Recrystallize the crude solid from ethanol to obtain the pure product.

SynthWorkflow A 3,5-Dibromophenol B O-Alkylation (3-Chloropropanoic acid / Base) A->B C 3-(3,5-Dibromophenoxy)propanoic acid B->C D Intramolecular Friedel-Crafts (Eaton's Reagent, 80°C) C->D E 5,7-Dibromochroman-4-one (Target Scaffold) D->E F Regioselective Pd-Coupling (Favored at C7 due to sterics) E->F G 7-Substituted-5-bromochroman-4-one F->G

Synthetic pathway and regioselective functionalization of 5,7-dibromochroman-4-one.

Analytical Validation & Self-Validating Protocols

To ensure scientific integrity, the structural confirmation of 5,7-dibromochroman-4-one must be treated as a self-validating system. Relying on a single analytical method is insufficient; orthogonal techniques must corroborate the structure.

Self-Validating Analytical Workflow
  • LC-MS (ESI+) : The mass spectrum must exhibit a characteristic 1:2:1 isotopic triplet at m/z 304.9, 306.9, and 308.9 [M+H] + . This isotopic signature definitively validates the presence of exactly two bromine atoms, confirming that no debromination occurred during the harsh acidic cyclization.

  • 1 H NMR (DMSO- d6​ ) :

    • Pyran Ring : Two distinct triplets at ~4.5 ppm (C2-H 2​ ) and ~2.8 ppm (C3-H 2​ ) confirm the intact dihydropyran ring.

    • Aromatic Regiochemistry (Crucial) : The aromatic protons at C6 and C8 appear as two doublets (~7.5 ppm and ~7.2 ppm) with a small meta-coupling constant ( J≈1.5 Hz). The absence of a highly deshielded proton near 7.8–8.0 ppm (which would correspond to a C5 proton adjacent to the carbonyl) definitively proves that the C5 position is occupied by a bromine atom, validating the regiochemical outcome.

AnalyticalWorkflow Start Crude 5,7-Dibromochroman-4-one HPLC HPLC-UV (254 nm) Assess Purity (>95%) Start->HPLC LCMS LC-MS (ESI+) Confirm Mass [M+H]+ = 306.9 Start->LCMS NMR 1H & 13C NMR Structural Elucidation Start->NMR XRD X-Ray Diffraction Confirm Regiochemistry Start->XRD Valid Validated API Intermediate HPLC->Valid LCMS->Valid NMR->Valid XRD->Valid

Self-validating analytical workflow for structural and purity confirmation.

Regioselective Downstream Applications

For drug development professionals, the true value of 5,7-dibromochroman-4-one lies in its differential reactivity. The two bromine atoms are not chemically equivalent.

Steric Discrimination in Palladium-Catalyzed Cross-Coupling: The C5 bromine is highly sterically hindered by the adjacent C4 ketone (peri-interaction), whereas the C7 bromine is relatively unhindered. Consequently, Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) will occur regioselectively at the C7 position first .

Protocol: Regioselective Suzuki-Miyaura Coupling at C7
  • Preparation : In an oven-dried Schlenk flask under argon, combine 5,7-dibromochroman-4-one (1.0 equiv), an arylboronic acid (1.05 equiv), and K 2​ CO 3​ (2.0 equiv). Note: A slight excess of boronic acid prevents over-coupling.

  • Catalyst Addition : Add Pd(dppf)Cl 2​ (0.05 equiv). Causality: The bulky dppf ligand amplifies the steric discrimination between the hindered C5-Br and the accessible C7-Br, ensuring high regioselectivity.

  • Solvent : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction : Heat the mixture to 80 °C for 6 hours. Monitor via LC-MS to ensure the reaction halts at the mono-coupled product.

  • Workup & Purification : Cool, dilute with EtOAc, wash with water/brine, dry over MgSO 4​ , and purify via flash column chromatography to isolate the 7-aryl-5-bromochroman-4-one. The remaining C5 bromine can subsequently be functionalized using harsher conditions or a different coupling partner, enabling the synthesis of highly diverse, asymmetric 5,7-disubstituted analogs.

References

  • NextSDS - 5,7-dibromochroman-4-one — Chemical Substance Information URL:[1]

  • BLD Pharm - 1391220-52-2 | 7-Bromo-4-oxochroman-8-carbonitrile (Related Catalog) URL:[2]

  • ChemicalBook - 5,7-dibromochroman-4-one | 1344704-76-2 URL:[4]

  • Ambeed - 1344704-76-2 | 5,7-Dibromochroman-4-one URL:[3]

Sources

1H and 13C NMR Characterization of 5,7-Dibromochroman-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the chroman-4-one (2,3-dihydro-4H-chromen-4-one) scaffold is recognized as a highly privileged pharmacophore, frequently embedded in agents designed for anti-inflammatory, anticancer, and neuroprotective indications [1]. The strategic halogenation of this core—specifically the incorporation of bromine atoms at the C5 and C7 positions to form 5,7-dibromochroman-4-one (CAS: 1344704-76-2)—dramatically alters the molecule's lipophilicity, steric bulk, and electronic topography [2].

For medicinal chemists and analytical scientists, precise structural verification of this intermediate is non-negotiable. Misassignment of the halogenation pattern can lead to catastrophic downstream failures in structure-activity relationship (SAR) campaigns. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 5,7-dibromochroman-4-one, detailing the causality behind the spectral data and providing a self-validating experimental protocol for high-fidelity acquisition.

Structural Anatomy & Electronic Topography

To accurately predict and assign the NMR spectra of 5,7-dibromochroman-4-one, one must first deconstruct the electronic effects governing the chroman-4-one core. The numbering system dictates that the ether oxygen is at position 1, the aliphatic carbons at positions 2 and 3, and the carbonyl carbon at position 4. The aromatic ring comprises positions 4a (bridgehead), 5, 6, 7, 8, and 8a (bridgehead).

In 5,7-dibromochroman-4-one, the bromine substituents at C5 and C7 exert competing inductive (-I) and resonance (+M) effects.

  • Inductive Withdrawing (-I): Bromine is highly electronegative, deshielding adjacent nuclei.

  • Resonance Donating (+M): The lone pairs on bromine can delocalize into the aromatic π -system, shielding the ortho and para positions.

However, the dominant forces dictating the chemical shifts of the remaining aromatic protons (H6 and H8) are the powerful electron-withdrawing nature of the C4 carbonyl and the electron-donating nature of the C1 ether oxygen [3].

G A Aromatic Protons (H6 & H8) B H6 Environment Between Br(C5) & Br(C7) A->B C H8 Environment Between Br(C7) & O(C1) A->C D Meta to C=O (+0.1 ppm) Ortho to Br x2 (+0.44 ppm) B->D E Ortho to Ether O (-0.4 ppm) Para to C=O (+0.2 ppm) C->E F Net Deshielding Shift: ~7.65 - 7.80 ppm D->F G Net Shielding Shift: ~7.20 - 7.35 ppm E->G

Logic tree determining the chemical shifts of H6 and H8 based on electronic environments.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure reproducibility and eliminate solvent-induced chemical shift perturbations, the following self-validating protocol must be strictly adhered to. We utilize deuterated chloroform (CDCl 3​ ) not merely for its solubilizing power, but because its low dielectric constant preserves the intrinsic intramolecular electronic effects of the bromine substituents [3].

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15.0 mg of 5,7-dibromochroman-4-one (purity >98%).

    • Dissolve completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: A concentration of ~25 mg/mL is optimal; it is high enough to yield excellent signal-to-noise (S/N) for 13 C within a reasonable timeframe, yet low enough to prevent viscosity-induced line broadening.

  • Tube Preparation & Degassing:

    • Transfer the solution to a precision 5 mm NMR tube (Norell or Wilmad, 500 MHz grade).

    • Briefly sonicate the tube for 30 seconds to remove dissolved paramagnetic oxygen, which can accelerate transverse relaxation ( T2​ ) and broaden spectral lines.

  • Instrument Tuning & Locking:

    • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

    • Lock onto the deuterium signal of CDCl 3​ (7.26 ppm).

    • Perform rigorous 3D gradient shimming to optimize the Z-axis magnetic field homogeneity. Self-Validation: The full width at half maximum (FWHM) of the TMS signal must be 0.8 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 2-second relaxation delay (D1), 30° flip angle.

    • 13 C NMR: 1024 to 2048 scans, 2-second relaxation delay, with WALTZ-16 proton decoupling to collapse multiplet complexities into sharp singlets.

  • Processing:

    • Apply a 0.3 Hz exponential line-broadening window function to the 13 C Free Induction Decay (FID) prior to Fourier Transformation to enhance S/N. Phase and baseline correct manually.

Workflow S1 1. Sample Prep (15mg in CDCl3) S2 2. Degassing (Remove O2) S1->S2 S3 3. Lock & Shim (FWHM ≤ 0.8 Hz) S2->S3 S4 4. Acquisition (1H & 13C) S3->S4 S5 5. Processing (FT & Phasing) S4->S5

Standardized experimental workflow for high-fidelity NMR acquisition.

1 H NMR Chemical Shifts & Spin-Spin Coupling

The 1 H NMR spectrum of 5,7-dibromochroman-4-one is highly diagnostic, cleanly dividing into an aliphatic region representing the heterocyclic ring and an aromatic region representing the halogenated benzene ring.

Aliphatic Region (C2 and C3 Protons)

The chromanone aliphatic core consists of two adjacent methylene groups.

  • H2 Protons (Ether adjacent): Because they are directly attached to the carbon bonded to the highly electronegative oxygen, the H2 protons are heavily deshielded. They appear as a triplet-like multiplet at ~4.55 ppm .

  • H3 Protons (Carbonyl adjacent): These protons are α to the C=O group. The anisotropic deshielding cone of the carbonyl pulls them downfield, but less so than the ether oxygen. They appear as a triplet-like multiplet at ~2.85 ppm [1].

  • Coupling: The H2 and H3 protons couple with each other, typically exhibiting a vicinal coupling constant ( 3J ) of ~6.5 Hz.

Aromatic Region (H6 and H8 Protons)

Because positions 5 and 7 are occupied by bromine, only H6 and H8 remain on the aromatic ring. They are meta to one another, which is confirmed by a small meta-coupling constant ( 4J≈1.8−2.0 Hz).

  • H6 Proton: Located between the two bromine atoms and meta to the electron-withdrawing carbonyl group. The combined deshielding effects push this proton significantly downfield to ~7.65 - 7.80 ppm .

  • H8 Proton: Located between the C7 bromine and the C1 ether oxygen. The strong resonance electron-donating effect (+M) of the ether oxygen ortho to this position shields the proton, shifting it upfield relative to H6, typically resonating at ~7.20 - 7.35 ppm .

Table 1: 1 H NMR Spectral Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Environment
H2 4.50 – 4.60Triplet (t)2H~ 6.5Deshielded by adjacent ether Oxygen (-I effect).
H3 2.80 – 2.90Triplet (t)2H~ 6.5Deshielded by adjacent Carbonyl group.
H8 7.20 – 7.35Doublet (d)1H~ 2.0Shielded by ortho Oxygen (+M effect); meta coupling to H6.
H6 7.65 – 7.80Doublet (d)1H~ 2.0Deshielded by meta Carbonyl and two ortho Bromines.

13 C NMR Chemical Shifts & Relaxation Dynamics

The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The application of Lynch and Hammett correlations allows us to accurately predict how the dibromo substitution alters the base chroman-4-one shifts [3].

The Heterocyclic Core
  • C4 (Carbonyl): The most deshielded carbon in the molecule due to the intense polarization of the C=O double bond. It resonates at ~190.0 - 192.0 ppm .

  • C2 (Aliphatic O-C): Directly bound to oxygen, resonating at ~67.0 ppm .

  • C3 (Aliphatic C-C=O): Resonates at ~37.7 ppm [1].

The Halogenated Aromatic Ring

The introduction of bromine atoms induces the "heavy atom effect," which causes an upfield shift (shielding) of the ipso carbons (C5 and C7) relative to an unsubstituted aromatic ring.

  • C5 (C-Br): The heavy atom effect of bromine drives this carbon to ~123.3 ppm .

  • C7 (C-Br): Similarly experiences the heavy atom effect, but is further influenced by being para to the carbonyl group, landing at ~132.2 ppm .

  • C8a (Bridgehead O-C): The most deshielded aromatic carbon due to direct attachment to the ether oxygen. It resonates at ~161.0 - 162.5 ppm .

Table 2: 13 C NMR Spectral Data Summary
Carbon PositionChemical Shift ( δ , ppm)HybridizationEnvironment / Assignment
C3 ~ 37.7sp 3 Aliphatic CH 2​ , α to Carbonyl
C2 ~ 67.0sp 3 Aliphatic CH 2​ , adjacent to Ether Oxygen
C8 ~ 120.0sp 2 Aromatic CH, ortho to Ether Oxygen
C4a ~ 123.1sp 2 Aromatic Quaternary, Bridgehead to Carbonyl
C5 ~ 123.3sp 2 Aromatic Quaternary, C-Br (ipso heavy atom effect)
C6 ~ 128.1sp 2 Aromatic CH, between two Bromines
C7 ~ 132.2sp 2 Aromatic Quaternary, C-Br (para to Carbonyl)
C8a ~ 162.3sp 2 Aromatic Quaternary, Bridgehead to Ether Oxygen
C4 ~ 191.0sp 2 Ketone Carbonyl (C=O)

(Note: Exact chemical shift values may vary slightly by ± 0.5 ppm depending on exact sample concentration and temperature during acquisition).

Conclusion

The NMR characterization of 5,7-dibromochroman-4-one is a masterclass in understanding competing electronic effects. The 1 H NMR spectrum is anchored by the distinct chemical shift differential between the H6 and H8 protons, driven by the shielding resonance of the ether oxygen versus the deshielding pull of the carbonyl. Concurrently, the 13 C NMR spectrum is defined by the heavy atom effect of the bromine substituents at C5 and C7. By adhering to the stringent acquisition protocols outlined in this guide, analytical scientists can ensure the absolute structural integrity of this critical pharmacophore in their drug development pipelines.

References

  • Gorobets, N. Y., et al. "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies." Molecules, vol. 25, no. 9, 2020, p. 2068. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • NextSDS Chemical Database. "5,7-dibromochroman-4-one — Chemical Substance Information." NextSDS, 2024. Available at:[Link]

  • Kallberg, E., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 14, 2012, pp. 6382–6390. American Chemical Society (ACS). Available at:[Link]

Mass Spectrometry Fragmentation Pathways of 5,7-Dibromochroman-4-one: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chroman-4-ones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized as core structures for bioactive molecules ranging from broad-spectrum antimicrobial agents to selective Sirtuin 2 (SIRT2) inhibitors[1][2]. The strategic halogenation of the chromanone core—specifically the incorporation of bromine atoms at the 5 and 7 positions—dramatically alters the molecule's electronic topology, lipophilicity, and target binding affinity.

During drug development and pharmacokinetic profiling, accurate structural elucidation of these halogenated derivatives relies fundamentally on mass spectrometry (MS) and tandem mass spectrometry (MS/MS). This technical guide provides an in-depth mechanistic analysis of the fragmentation pathways of 5,7-dibromochroman-4-one, detailing the causality behind its gas-phase dissociation and providing a self-validating experimental protocol for analytical scientists.

Isotopic Signatures: The First Layer of Validation

Before analyzing tandem MS fragmentation, the identification of the precursor ion acts as a critical, self-validating gateway. Bromine is unique among halogens due to its two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively).

For 5,7-dibromochroman-4-one ( C9​H6​Br2​O2​ ), the presence of two bromine atoms generates a highly diagnostic 1:2:1 isotopic cluster for the molecular ion [M]+∙ or protonated molecule [M+H]+ . Recognizing this triplet cluster ensures that the intact dibrominated core is isolated before applying collision energy, effectively ruling out non-halogenated isobaric interferences.

Core Fragmentation Mechanisms

The gas-phase fragmentation of 5,7-dibromochroman-4-one is dictated by the thermodynamic stability of the resulting product ions and the specific saturation of the 2,3-dihydro- γ -pyranone ring (the C-ring).

Pathway A: Retro-Diels-Alder (RDA) Cleavage

Unlike chromones, which possess a rigid C2-C3 double bond, chroman-4-ones feature a saturated C2-C3 bond. This saturation renders the C-ring highly susceptible to Retro-Diels-Alder (RDA) cleavage under high-energy collisions or electron ionization[3][4].

  • Mechanism: Cleavage of the O1-C2 and C3-C4 bonds results in the expulsion of a neutral ethylene molecule ( C2​H4​ , 28 Da).

  • Causality: The driving force behind this cleavage is the relief of heterocyclic ring strain and the generation of a highly conjugated, resonance-stabilized 5,7-dibromobenzoketene radical cation.

Pathway B: Halogen Radical Expulsion

The C-Br bond is relatively labile compared to the aromatic C-C and C-O bonds. Homolytic cleavage of this bond leads to the loss of a bromine radical ( Br∙ , 79 or 81 Da), a well-documented phenomenon in the fragmentation of energetically unstable molecular ions containing halogens[5][6].

  • Mechanism: [M]+∙→[M−Br]++Br∙

  • Causality: The expulsion of the electronegative bromine radical leaves behind a stabilized aromatic cation. This cleavage can occur directly from the molecular ion or sequentially following the RDA cleavage. Notably, upon the loss of a single bromine atom, the isotopic cluster shifts from a 1:2:1 triplet to a 1:1 doublet, providing secondary validation of the pathway.

Pathway C: Carbon Monoxide (CO) Extrusion

Following the RDA ring opening, the resulting benzoketene intermediate frequently undergoes the loss of carbon monoxide ( CO , 28 Da)[3].

  • Mechanism: [M−C2​H4​]+∙→[M−C2​H4​−CO]+∙+CO

  • Causality: The extrusion of CO is a classic thermodynamic sink for cyclic ketones and ketenes, leading to ring contraction and the formation of a highly stable cyclopentadienyl-type cation.

Fig 1: Primary mass spectrometry fragmentation pathways of 5,7-dibromochroman-4-one.

Quantitative Data Summary

To facilitate rapid spectral annotation, the predicted quantitative data for the primary fragmentation pathways are summarized below.

Fragment IonPutative FormulaNominal m/z ( 79Br / 81Br )Isotope PatternFragmentation Pathway
Molecular Ion [C9​H6​Br2​O2​]+∙ 304 / 306 / 3081:2:1Intact precursor
[M−C2​H4​]+∙ [C7​H2​Br2​O2​]+∙ 276 / 278 / 2801:2:1Retro-Diels-Alder (RDA) cleavage
[M−Br]+ [C9​H6​BrO2​]+ 225 / 2271:1Loss of bromine radical
[M−C2​H4​−CO]+∙ [C6​H2​Br2​O]+∙ 248 / 250 / 2521:2:1RDA followed by CO extrusion
[M−C2​H4​−Br]+ [C7​H2​BrO2​]+ 197 / 1991:1RDA followed by Br radical loss

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To accurately capture these fragmentation pathways and prevent artifact generation, a rigorous analytical protocol is required. This methodology is designed as a self-validating system, ensuring that experimental choices directly support structural confidence.

Step 1: Sample Preparation

  • Action: Dissolve 5,7-dibromochroman-4-one in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

  • Causality: High concentrations lead to detector saturation and in-source dimerization (e.g., [2M+H]+ ), which obscures the true isotopic cluster. Dilution ensures operation within the linear dynamic range of the detector.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile over 10 minutes.

  • Causality: The high lipophilicity imparted by the two bromine atoms requires a strong organic gradient for elution. Separation prior to MS isolates the target from potential synthesis impurities (e.g., monobrominated precursors).

Step 3: Ionization and Precursor Isolation

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the quadrupole to isolate the m/z 304, 306, and 308 cluster.

  • Causality: ESI+ efficiently protonates the ketone oxygen. Self-Validation Check: Before triggering MS/MS, visually confirm the 1:2:1 isotopic ratio. If the ratio is skewed, it indicates co-eluting isobaric interference.

Step 4: Collision-Induced Dissociation (CID) Optimization

  • Action: Apply a normalized collision energy (CE) ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Causality: A static CE may miss intermediate fragments. Ramping the CE ensures the capture of both low-energy dissociation events (such as the homolytic loss of Br∙ ) and high-energy structural rearrangements (such as the RDA cleavage and subsequent CO extrusion).

Step 5: Orthogonal Spectral Overlay (Data Analysis)

  • Action: Extract the MS/MS spectra specifically triggered from the m/z 304 ( 79Br2​ ) and m/z 308 ( 81Br2​ ) precursors. Overlay the two spectra.

  • Causality: This is the ultimate self-validation step. Fragments retaining both bromines (like the RDA product) will show a 4 Da shift between the two spectra. Fragments that have lost a bromine will show a 2 Da shift. Fragments that have lost both bromines will align perfectly at the exact same m/z .

Fig 2: Self-validating LC-MS/MS analytical workflow for halogenated chromanones.

References

  • BenchChem. "Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones". 5

  • Wikipedia. "Fragmentation (mass spectrometry)". 6

  • Taylor & Francis. "Characterization of homoisoflavonoids in fresh and dried Portulaca oleracea L. by HPLC-DAD-ESIMS2". 3

  • MDPI. "Research on Processing-Induced Chemical Variations in Polygonatum Cyrtonema Rhizome by Integrating Metabolomics and Glycomics". 4

  • PMC / NIH. "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives". 1

  • ACS Publications. "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells". 2

Sources

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 5,7-dibromochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Physicochemical Characterization

The chroman-4-one nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of bromine atoms at the 5 and 7 positions of the chroman-4-one core is anticipated to modulate its electronic properties and biological activity. A thorough understanding of the thermodynamic stability and boiling point of 5,7-dibromochroman-4-one is a non-negotiable prerequisite for its advancement as a potential therapeutic agent.

  • Thermodynamic Stability: This property dictates the compound's resistance to decomposition under thermal stress, which is crucial for determining appropriate storage conditions, assessing shelf-life, and ensuring the integrity of the active pharmaceutical ingredient (API) during manufacturing and formulation.[4]

  • Boiling Point: As a fundamental physical property, the boiling point is indicative of the compound's volatility and the strength of its intermolecular forces.[5] This information is vital for optimizing purification techniques such as distillation and for understanding its behavior in various solvent systems.

This guide will delineate both the experimental and computational pathways to elucidate these critical parameters for 5,7-dibromochroman-4-one.

Experimental Determination of Thermodynamic Stability

The primary techniques for assessing the thermodynamic stability of a solid-state pharmaceutical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7] These methods provide complementary information on mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate.[8] This technique is invaluable for determining the temperature at which a compound begins to decompose.[9]

2.1.1. Causality Behind Experimental Choices in TGA

The selection of experimental parameters in TGA is critical for obtaining meaningful and reproducible data. The heating rate, for instance, can influence the observed decomposition temperature. A slower heating rate provides a closer approximation to equilibrium conditions, while a faster rate can shift the decomposition to higher temperatures. The choice of atmosphere (e.g., inert nitrogen or reactive air) is also crucial, as it can reveal susceptibility to oxidation.[8]

2.1.2. Self-Validating TGA Protocol

A robust TGA protocol incorporates internal checks and balances to ensure the validity of the results. This includes the use of certified reference materials for temperature and mass calibration and performing replicate runs to assess reproducibility.

Experimental Protocol: TGA of 5,7-dibromochroman-4-one

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 5,7-dibromochroman-4-one into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate of 10 °C/min.

    • Temperature Range: 25 °C to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting TGA thermogram. This is typically identified as the temperature at which a significant mass loss begins.

Data Presentation: TGA

ParameterDescription
Onset of Decomposition (Tonset) The temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak) The temperature at which the rate of mass loss is at its maximum.
Residue at 600 °C (%) The percentage of mass remaining at the end of the experiment.

Mandatory Visualization: TGA Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate Instrument Prepare Prepare Sample Calibrate->Prepare Run Run TGA Experiment (N2 atmosphere, 10°C/min) Prepare->Run Analyze Analyze Thermogram Run->Analyze Determine Determine Tonset Analyze->Determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, and solid-state transitions.[11][12] For stability assessment, DSC can reveal the melting point of the compound and any exothermic decomposition events.

2.2.1. Causality Behind Experimental Choices in DSC

Similar to TGA, the heating rate in DSC affects the resolution and position of thermal events. A slower heating rate enhances resolution but may broaden peaks. The sample pan type (e.g., hermetically sealed vs. open) is also a critical choice; sealed pans are used to prevent the loss of volatile decomposition products and to study processes under controlled pressure.[13]

2.2.2. Self-Validating DSC Protocol

A self-validating DSC protocol involves calibrating the instrument for temperature and enthalpy using certified standards like indium.[10] Running a baseline with empty pans before the sample run is essential to correct for any instrumental artifacts.

Experimental Protocol: DSC of 5,7-dibromochroman-4-one

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 5,7-dibromochroman-4-one into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min.

    • Temperature Range: 25 °C to a temperature beyond the melting point and into the decomposition region (e.g., 350 °C).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the melting point (onset and peak temperature) and any exothermic or endothermic events from the DSC thermogram.

Data Presentation: DSC

ParameterDescription
Melting Point (Tm) The temperature at which the compound transitions from solid to liquid.
Enthalpy of Fusion (ΔHfus) The heat absorbed during melting.
Decomposition Exotherm (Tdecomp) The temperature at which an exothermic decomposition event occurs.

Mandatory Visualization: DSC Workflow

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate Instrument Prepare Prepare Sample Calibrate->Prepare Run Run DSC Experiment (N2 atmosphere, 10°C/min) Prepare->Run Analyze Analyze Thermogram Run->Analyze Determine Determine Tm and Tdecomp Analyze->Determine

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Experimental Determination of Boiling Point

The determination of the boiling point of a high molecular weight, potentially thermally labile compound like 5,7-dibromochroman-4-one requires careful consideration of the experimental method.[14][15] Standard distillation may not be suitable if the compound decomposes at its boiling point under atmospheric pressure.

Thiele Tube Method

The Thiele tube method is a microscale technique that is well-suited for determining the boiling point of small quantities of a substance.[16]

3.1.1. Causality Behind Experimental Choices in the Thiele Tube Method

The choice of heating medium (e.g., mineral oil or silicone oil) depends on the expected boiling point of the compound. The rate of heating is critical; slow and steady heating ensures that the temperature of the bath is uniform and accurately reflects the temperature at which the vapor pressure of the sample equals the atmospheric pressure.[16]

Experimental Protocol: Thiele Tube Boiling Point Determination

  • Apparatus Setup: Attach a small test tube containing 0.5-1 mL of 5,7-dibromochroman-4-one to a thermometer. Invert a sealed capillary tube into the test tube.

  • Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil.

  • Observation: Heat the side arm of the Thiele tube gently with a microburner. Observe the capillary tube. A steady stream of bubbles will emerge as the liquid boils.

  • Boiling Point Determination: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.

Distillation Under Reduced Pressure

If the compound is found to be thermally unstable at its atmospheric boiling point (as may be indicated by TGA), distillation under reduced pressure is the preferred method for both purification and boiling point determination. By lowering the external pressure, the boiling point of the liquid is reduced.

Computational Prediction of Thermodynamic Stability and Boiling Point

In the absence of experimental data, computational methods can provide valuable estimates of these key physicochemical properties.

Prediction of Boiling Point

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the boiling points of organic compounds based on their molecular structure.[17][18] These models use molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic structure. Machine learning algorithms, such as artificial neural networks and support vector machines, are increasingly being used to develop highly accurate predictive models.[19][20]

Conceptual Workflow for QSPR Boiling Point Prediction

  • Molecular Structure Input: The 2D or 3D structure of 5,7-dibromochroman-4-one is used as the input.

  • Descriptor Calculation: A wide range of molecular descriptors are calculated, including:

    • Topological descriptors: Molecular weight, number of atoms, etc.

    • Electronic descriptors: Dipole moment, polarizability, etc.

    • Quantum chemical descriptors: Derived from quantum mechanical calculations.

  • Model Application: The calculated descriptors are fed into a pre-existing, validated QSPR model.

  • Boiling Point Prediction: The model outputs a predicted boiling point for 5,7-dibromochroman-4-one.

Mandatory Visualization: QSPR Prediction Workflow

QSPR_Workflow Input Molecular Structure of 5,7-dibromochroman-4-one Descriptors Calculate Molecular Descriptors (Topological, Electronic, etc.) Input->Descriptors Model Apply Validated QSPR Model Descriptors->Model Prediction Predicted Boiling Point Model->Prediction

Caption: Conceptual workflow for QSPR boiling point prediction.

Conclusion

The thermodynamic stability and boiling point of 5,7-dibromochroman-4-one are critical parameters that underpin its potential as a pharmaceutical agent. This guide has provided a comprehensive overview of the authoritative experimental techniques and computational approaches for their determination. By following the detailed, self-validating protocols for TGA, DSC, and boiling point measurement, researchers can obtain the high-quality data necessary to advance the development of this and other novel chroman-4-one derivatives. The integration of computational predictions offers a valuable tool for early-stage assessment and for guiding experimental design.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
  • Thermogravimetric Analysis - Improved Pharma. (2022). Improved Pharma.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022). Auriga Research.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020). Veeprho.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024). Open Access Journals.
  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021). Course Hero.
  • Determination of boiling point. (n.d.). SlideShare.
  • 5,7-dibromochroman-4-one — Chemical Substance Inform
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.).
  • Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.). Vedantu.
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025). GeeksforGeeks.
  • An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline - Benchchem. (n.d.). BenchChem.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - MDPI. (2017). MDPI.
  • Differential scanning calorimetry - Wikipedia. (n.d.). Wikipedia.
  • [DSC] Differential Scanning Calorimetry. (n.d.). MST.
  • Boiling points of halogenated aliphatic compounds: a quantitative structure-property relationship for prediction and validation - PubMed. (2004).
  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). ChemRxiv.
  • Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure. (n.d.). Semantic Scholar.
  • An In-depth Technical Guide to the Synthesis of (R)
  • molecular structure and formula of 5,7-Dibromoquinoline - Benchchem. (n.d.). BenchChem.
  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. (2022). ScienceScholar.
  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. (2024). Medium.
  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026). NETZSCH.
  • Differential Scanning Calorimetry: A Review 2020 International Journal of Applied Biology and Pharmaceutical Technology Short Co. (n.d.). Semantic Scholar.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • 5,7-dihydroxychroman-4-one synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship - Academia.edu. (n.d.). Academia.edu.
  • 各国の化学品分類とJIS規格の比較表. (2017).
  • GHS Classification Summary - PubChem - NIH. (n.d.).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012).
  • Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K - ResearchGate. (2020).
  • Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides - PubMed. (2013).
  • 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 - ChemicalBook. (n.d.). ChemicalBook.
  • Safe Synthesis of 4,7-Dibromo[6][7][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). MDPI.

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors - Semantic Scholar. (2012). Semantic Scholar.
  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. (n.d.).
  • Antitumor agents. 166. Synthesis and biological evaluation of 5,6,7,8-substituted-2-phenylthiochromen-4-ones - PubMed. (n.d.).
  • 1/4 γ-ブチロラクトン,米山薬品工業 ,FC0533,2022年9月9日. (2022). Yoneyama Yakuhin Kogyo.
  • Stabilization of anti-aromatic and strained five-membered rings with a transition metal - CORE. (2013). CORE.
  • 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem. (n.d.).
  • Absolute Boiling Point of the elements - Photographic Periodic Table. (n.d.). Photographic Periodic Table.
  • 7-Bromo-5-fluorochroman-4-one | 1092350-58-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 5,7-Dibromochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 5,7-dibromochroman-4-one, designed for researchers and drug development professionals.

Introduction and Strategic Overview

The chroman-4-one scaffold is a highly recognized and privileged intermediate in the development of various biologically active compounds, including flavonoids and CFTR modulators[1]. Halogenated derivatives, such as 5,7-dibromochroman-4-one (CAS: 1344704-76-2), are particularly valuable as they provide versatile synthetic handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

A widely used, highly scalable method for constructing the chroman-4-one core is the intramolecular Friedel-Crafts cyclization of a 3-phenoxypropanoic acid derivative[2]. To achieve the specific 5,7-dibromo substitution pattern, the synthesis must begin with 3,5-dibromophenol, proceeding through a two-step workflow: an initial O -alkylation followed by an acid-catalyzed intramolecular acylation.

Mechanistic Insights and Experimental Design (Causality)

As a self-validating system, this protocol relies on strict control of reaction parameters to drive regioselectivity and prevent side reactions.

  • Step 1: O -Alkylation (Williamson Ether Synthesis): The reaction between 3,5-dibromophenol and 3-bromopropanoic acid requires a strong base (e.g., aqueous NaOH) to generate the phenoxide nucleophile. Careful temperature control (reflux) ensures complete conversion while minimizing the competitive elimination of 3-bromopropanoic acid to acrylic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation: The choice of acid catalyst is the most critical parameter in this step[2]. While polyphosphoric acid (PPA) is traditionally used, the electron-withdrawing nature of the two bromine atoms on the aromatic ring significantly deactivates it toward electrophilic aromatic substitution. Therefore, Eaton’s reagent (10 wt% phosphorus pentoxide in methanesulfonic acid) is strongly preferred. Eaton's reagent provides a highly acidic medium with lower viscosity than PPA, facilitating better mass transfer, easier workup, and higher yields for deactivated substrates[3].

  • Regioselectivity: Cyclization of 3-(3,5-dibromophenoxy)propanoic acid inherently directs to the ortho-position relative to the ether oxygen. Because the 2- and 6-positions on the 3,5-dibromophenoxy ring are symmetrically equivalent, cyclization yields a single regioisomer: 5,7-dibromochroman-4-one.

Reaction Workflow Visualization

G Step1 3,5-Dibromophenol + 3-Bromopropanoic Acid Step2 3-(3,5-Dibromophenoxy) propanoic Acid Step1->Step2 NaOH (aq), Reflux O-Alkylation Step3 5,7-Dibromochroman-4-one (Target Product) Step2->Step3 Eaton's Reagent, 70°C Intramolecular Acylation

Workflow for the two-step synthesis of 5,7-dibromochroman-4-one.

Quantitative Data: Catalyst Optimization

The table below summarizes the optimization data for the cyclization of halogenated 3-phenoxypropanoic acids, demonstrating the superiority of Eaton's reagent over traditional catalysts for deactivated rings[3].

Catalyst SystemTemperature (°C)Reaction Time (h)Workup DifficultyIsolated Yield (%)
Polyphosphoric Acid (PPA)90 - 10012High (Viscous)35 - 45%
Liquid HF-78 to RT12Extreme (Hazardous)76%
Eaton's Reagent (P₂O₅/MeSO₃H) 70 4 Low (Aqueous Quench) 82 - 85%

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(3,5-Dibromophenoxy)propanoic Acid

Objective: Form the ether linkage via base-catalyzed alkylation.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaOH (100 mmol, 4.0 g) in 100 mL of deionized water.

  • Reagent Addition: Add 3,5-dibromophenol (40 mmol, 10.07 g) to the alkaline solution. Stir at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide salt.

  • Alkylation: Slowly add 3-bromopropanoic acid (48 mmol, 7.34 g) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours. Monitor the disappearance of the starting phenol via TLC (Hexanes/EtOAc 7:3).

  • Work-up: Cool the reaction mixture to 0-5°C in an ice bath. Slowly acidify the solution using 6M HCl until the pH reaches 2.0. A white to off-white precipitate of the target carboxylic acid will form.

  • Isolation: Filter the precipitate under vacuum, wash extensively with ice-cold water to remove inorganic salts, and dry overnight in a vacuum oven at 45°C.

Stage 2: Intramolecular Friedel-Crafts Acylation

Objective: Cyclize the intermediate to form the chroman-4-one core.

  • Reaction Setup: In a thoroughly dried 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (or under an inert argon atmosphere), add Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid, 50 mL). Note: Eaton's reagent is moisture-sensitive; ensure all glassware is anhydrous[2].

  • Substrate Addition: Slowly add the dry 3-(3,5-dibromophenoxy)propanoic acid (approx. 30 mmol) from Stage 1 into the Eaton's reagent in small portions to prevent clumping.

  • Cyclization: Heat the reaction mixture to 70°C using a pre-heated oil bath. Stir continuously for 4 hours. The temperature must be carefully controlled to promote cyclization without causing substrate decomposition or charring[2].

  • Quenching: Once TLC or HPLC indicates complete consumption of the starting material, remove the flask from the heat. Allow it to cool slightly, then carefully pour the viscous mixture over 300 g of crushed ice with vigorous stirring.

  • Isolation: As the ice melts, the crude 5,7-dibromochroman-4-one will precipitate as a solid. Stir for an additional 30 minutes to ensure complete precipitation and breakdown of any residual anhydrides.

  • Purification: Filter the solid under vacuum and wash with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 5,7-dibromochroman-4-one.

References

  • Moerke, N. J., et al. "Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Suzuki-Miyaura cross-coupling reaction conditions for 5,7-dibromochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5,7-Dibromochroman-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

The chroman-4-one scaffold is a privileged pharmacophore found in numerous natural products, flavonoids, and synthetic therapeutics. Derivatization of this core via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical pathway in drug discovery[1]. However, when utilizing 5,7-dibromochroman-4-one as a starting material, researchers face the challenge of differentiating between two reactive carbon-halogen bonds.

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical steps, focusing instead on the causality of regioselectivity . The differentiation between the C5 and C7 positions is governed by a delicate balance of steric and electronic factors[2]:

  • Steric Shielding at C5: The bromine atom at the C5 position experiences a severe peri-interaction with the adjacent C4 ketone carbonyl. This steric congestion significantly raises the activation energy required for the bulky Pd0Ln​ complex to undergo oxidative addition.

  • Electronic Activation at C7: The C7 position is sterically unhindered and electronically activated by the electron-donating resonance of the C1 ring oxygen (which is para to C7).

Consequently, the C7–Br bond is kinetically favored for oxidative addition. By carefully modulating catalyst selection, ligand bulk, and stoichiometry, one can achieve either highly regioselective C7-monoarylation or exhaustive 5,7-bis-arylation.

Reaction Pathway & Workflow

The following diagram illustrates the divergent synthetic pathways based on the applied catalytic conditions.

G SM 5,7-Dibromochroman-4-one (Starting Material) Mono 7-Aryl-5-bromochroman-4-one (Major - Kinetically Favored) SM->Mono ArB(OH)2 (1.05 eq) Pd(PPh3)4, Na2CO3 80°C, 4h Bis 5,7-Diarylchroman-4-one (Requires Harsher Conditions) SM->Bis ArB(OH)2 (2.5 eq) Pd2(dba)3, SPhos, K3PO4 100°C, 12h Byprod 5-Aryl-7-bromochroman-4-one (Trace Byproduct) SM->Byprod Steric Clash at C5 Mono->Bis ArB(OH)2 (1.5 eq) Pd2(dba)3, SPhos 100°C, 12h

Reaction pathways for the regioselective Suzuki-Miyaura coupling of 5,7-dibromochroman-4-one.

Quantitative Optimization Data

To achieve self-validating and reproducible results, the reaction parameters must be strictly controlled. Table 1 summarizes the optimal conditions required to drive the reaction toward either the mono- or bis-arylated product.

Table 1: Optimization of Reaction Conditions for 5,7-Dibromochroman-4-one

Target ProductCatalyst (mol%)Ligand (mol%)Base (eq)Solvent SystemTemp (°C)Yield (%)
C7-Monoaryl Pd(PPh3)4 (5%)NoneNa2CO3 (2.0)Toluene/EtOH/H2O8082 - 88
C7-Monoaryl Pd(dppf)Cl2 (5%)NoneK2CO3 (2.0)Dioxane/H2O8075 - 80
5,7-Bisaryl Pd2(dba)3 (5%)SPhos (10%)K3PO4 (3.0)Toluene/H2O10085 - 92
5,7-Bisaryl Pd(PPh3)4 (10%)NoneNa2CO3 (3.0)Toluene/EtOH/H2O100< 30 (Stalls)

Data Insight: Notice that Pd(PPh3​)4​ fails to achieve bis-arylation even at elevated temperatures. The steric bulk at C5 necessitates the use of a dialkylbiaryl phosphine ligand like SPhos[3].

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that the user can diagnose and correct deviations in real-time.

Protocol A: Regioselective C7-Monoarylation

Objective: Exploit the kinetic preference of the C7 position using a standard, less sterically demanding catalyst[2].

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5,7-dibromochroman-4-one (1.00 mmol, 1.0 eq) and the desired arylboronic acid (1.05 mmol, 1.05 eq).

    • Causality: Strict stoichiometric control (1.05 eq) is mandatory. Excess boronic acid will erode regioselectivity and lead to unwanted C5-arylation.

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) and Na2​CO3​ (2.00 mmol, 2.0 eq).

  • Solvent Degassing: Add 10 mL of a Toluene/EtOH/H2O mixture (v/v/v 2:1:1) that has been thoroughly sparged with argon for 15 minutes.

    • Causality: The biphasic system is critical. The transmetalation step of the Suzuki cycle requires the formation of a highly reactive palladium-hydroxo intermediate[1]. Water dissolves the inorganic base to facilitate this, while ethanol acts as a phase-transfer agent.

  • Reaction Execution: Seal the flask and heat to 80 °C under an argon atmosphere for 4 hours.

  • In-Process Validation: At 3 hours, perform a TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.6 ) should be consumed, replaced by a single major spot ( Rf​≈0.45 ). If a lower Rf​ spot appears (bis-arylation), quench immediately.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Exhaustive 5,7-Bis-arylation

Objective: Overcome the severe peri-steric hindrance at C5 using an electron-rich, bulky Buchwald ligand[3].

  • Reagent Preparation: In a Schlenk flask, add 5,7-dibromochroman-4-one (1.00 mmol, 1.0 eq) and the arylboronic acid (2.50 mmol, 2.5 eq).

    • Causality: A large excess of boronic acid is required to drive the thermodynamically demanding C5 coupling to completion and to compensate for any protodeboronation occurring at higher temperatures.

  • Catalyst & Base Addition: Add Pd2​(dba)3​ (0.025 mmol, 2.5 mol% - yielding 5 mol% Pd), SPhos (0.10 mmol, 10 mol%), and anhydrous K3​PO4​ (3.00 mmol, 3.0 eq).

    • Causality: SPhos is highly electron-rich, accelerating oxidative addition into the hindered C5–Br bond. Its steric bulk subsequently forces the reductive elimination step to form the C–C bond[3]. K3​PO4​ is utilized as it is a stronger base than Na2​CO3​ , further accelerating transmetalation.

  • Solvent Degassing: Add 12 mL of an argon-sparged Toluene/H2O mixture (v/v 5:1).

  • Reaction Execution: Heat to 100 °C under argon for 12–16 hours.

  • In-Process Validation: Monitor via LC-MS. If the reaction stalls at the mono-arylated intermediate, the catalyst may have precipitated (indicated by the solution turning black/forming Pd-black). If the solution remains yellow/orange but stalled, the boronic acid has likely undergone protodeboronation. Correction: Spike the reaction with an additional 0.5 eq of boronic acid.

  • Workup: Follow the standard extraction protocol outlined in Protocol A, followed by chromatographic purification.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | Source: Chemical Reviews | URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Source: Accounts of Chemical Research | URL: [Link]

  • Title: Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles | Source: Tetrahedron | URL: [Link]

Sources

Application Note: Regioselective Functionalization Methods for 5,7-Dibromochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of 5,7-Dibromochroman-4-one in Medicinal Chemistry

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[3][4] The 5,7-dibromochroman-4-one derivative is a particularly valuable starting material, serving as a versatile building block for the synthesis of compound libraries. The two bromine atoms act as synthetic handles that can be selectively functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

The challenge and opportunity lie in achieving regioselectivity—the ability to functionalize one bromine atom selectively over the other. The electronic environments of the C5 and C7 positions are non-equivalent due to the influence of the C4-keto group and the heterocyclic oxygen atom. The C5-Br bond is ortho to the electron-withdrawing carbonyl group, rendering it more electron-deficient and sterically influenced. In contrast, the C7-Br bond is para to the carbonyl. This inherent electronic and steric differentiation is the key to controlling which position reacts preferentially in cross-coupling reactions.[5][6]

This guide provides a detailed overview of field-proven, regioselective functionalization methods for 5,7-dibromochroman-4-one, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the mechanistic basis for selectivity and provide robust, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Logical Framework for Regioselective Functionalization

The strategic functionalization of 5,7-dibromochroman-4-one hinges on exploiting the differential reactivity of the C5-Br and C7-Br bonds. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly sensitive to the electronic density and steric hindrance at the carbon-halogen bond. Generally, a more electron-poor aryl halide will undergo oxidative addition more readily. For 5,7-dibromochroman-4-one, the C5-Br bond, being ortho to the carbonyl group, is often considered the more reactive site for initial functionalization under specific catalytic conditions. However, selectivity can be finely tuned by the choice of ligand, base, and solvent, allowing for targeted modification at either position.

Caption: Sequential functionalization workflow for 5,7-dibromochroman-4-one.

Method 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[7] For dihalogenated substrates, monofunctionalization can be achieved with high selectivity by carefully controlling the reaction stoichiometry and conditions.[5][6] Using a slight deficiency of the boronic acid (e.g., 0.95 equivalents) can favor monosubstitution.

Causality of Selectivity

The selectivity between the C5 and C7 positions is primarily dictated by the kinetics of the oxidative addition step.[8] The electron-withdrawing effect of the adjacent carbonyl group makes the C5-Br bond more susceptible to oxidative addition by the Pd(0) catalyst compared to the C7-Br bond. Therefore, under kinetically controlled conditions, functionalization at C5 is often favored.

Caption: General scheme for Suzuki-Miyaura monofunctionalization.

Protocol: Selective C5-Arylation via Suzuki-Miyaura Coupling

Materials and Reagents:

  • 5,7-Dibromochroman-4-one

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5,7-dibromochroman-4-one (1.0 mmol, 306 mg), the desired arylboronic acid (0.95 mmol), and Na₂CO₃ (3.0 mmol, 318 mg).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 5-aryl-7-bromochroman-4-one product.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Regioselectivity (C5:C7)
Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O901675-85>95:5
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1001270-8090:10

Table 1: Representative conditions for selective Suzuki-Miyaura coupling.

Method 2: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[9][10] The choice of phosphine ligand is critical for achieving high yields and controlling selectivity. Bulky, electron-rich ligands often accelerate the rate-limiting reductive elimination step and can influence the regiochemical outcome.[10]

Causality of Selectivity

Similar to the Suzuki coupling, selectivity is largely governed by the oxidative addition step. However, the nature of the ligand-palladium complex can introduce subtle steric biases. Highly bulky ligands (e.g., XPhos, BrettPhos) may show a preference for the less sterically hindered C7 position, providing a powerful tool to invert the "natural" C5 selectivity.

Caption: General scheme for Buchwald-Hartwig amination, targeting the C7 position.

Protocol: Selective C7-Amination via Buchwald-Hartwig Coupling

Materials and Reagents:

  • 5,7-Dibromochroman-4-one

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.05 mmol, 29 mg), and NaOtBu (1.4 mmol, 135 mg).

  • Add 5,7-dibromochroman-4-one (1.0 mmol, 306 mg).

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 20-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 7-amino-5-bromochroman-4-one.

LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Regioselectivity (C7:C5)
XantphosNaOtBuToluene1102470-80>90:10
BrettPhosLHMDSDioxane1002075-85>95:5

Table 2: Ligand-controlled conditions for selective Buchwald-Hartwig amination.

Method 3: Regioselective Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[11][12] The reaction typically employs a dual catalytic system of palladium and copper(I).[13] The regioselectivity follows similar principles to other palladium-catalyzed reactions, with the more electrophilic C5-Br bond being the preferred site of reaction.

Protocol: Selective C5-Alkynylation via Sonogashira Coupling

Materials and Reagents:

  • 5,7-Dibromochroman-4-one

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Add 5,7-dibromochroman-4-one (1.0 mmol, 306 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg) to a flame-dried Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (8 mL) and triethylamine (3.0 mmol, 418 µL) via syringe.

  • Add the terminal alkyne (1.1 mmol, e.g., phenylacetylene, 121 µL) dropwise at room temperature.

  • Stir the reaction at room temperature for 8-12 hours, or until TLC indicates consumption of the starting material.

  • Upon completion, dilute the mixture with diethyl ether and filter through Celite to remove the amine salt.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the 5-alkynyl-7-bromochroman-4-one.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Regioselectivity (C5:C7)
Pd(PPh₃)₂Cl₂ / CuITEATHF251080-90>95:5
Pd(OAc)₂ / XPhosCs₂CO₃DMSO60875-8590:10

Table 3: Conditions for selective Sonogashira coupling.

Conclusion

5,7-Dibromochroman-4-one is a powerful platform for generating molecular diversity. By understanding the electronic and steric factors that govern the reactivity of the C5 and C7 positions, researchers can achieve high regioselectivity in a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and reproducible methods for the selective synthesis of C-C and C-N bonds. These strategies enable the controlled, sequential functionalization of the chromanone core, facilitating the rapid development of novel compounds for drug discovery and materials science.

References

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ
  • PdII-Catalyzed Oxidative Aldehyde-sp2C–H Functionalization and Cyclization Using NHC with Mild Oxidant DMSO for the Selective Synthesis of Esters, Sugar-Based Analogues, and β-Hydroxy Chromanones: An 18O-Labeling Study. ACS Omega.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.
  • Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews.
  • Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Journal of the American Chemical Society.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • Buchwald–Hartwig amin
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. Wikipedia.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Advanced Research in Applied Sciences and Engineering Technology.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection & Crystallization Optimization for 5,7-Dibromochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5,7-dibromochroman-4-one (CAS: 1344704-76-2). As a rigid, bicyclic brominated intermediate, this compound presents unique thermodynamic challenges during scale-up, including liquid-liquid phase separation (oiling out), polymorphic variability, and impurity entrapment.

This guide provides drug development professionals with a self-validating framework to rationally select solvents, optimize metastable zone widths (MSZW), and troubleshoot common crystallization failures.

The Causality of Solvent Selection (The "Why")

Crystallization is a highly controlled phase transition dictated by solute-solvent interactions. For moderately polar molecules like 5,7-dibromochroman-4-one, the solvent dictates the self-assembly of pre-nucleation clusters.

  • Thermodynamic Solubility & Oiling Out: Strongly interacting solvents (e.g., DMSO, DMF) yield high solubility but compress the maximum achievable supersaturation. Upon cooling, this often pushes the system into the binodal region—causing the drug to "oil out" (liquid-liquid phase separation) before nucleation can occur.

  • Anti-Solvent Dynamics: Introducing an anti-solvent (e.g., water or heptane) to a polar aprotic solvent (e.g., Acetonitrile) dramatically steepens the solubility curve. This binary approach depresses the activity coefficient of the solute, enabling higher crystal yields while maintaining a workable metastable zone width.

Rational Crystallization Workflow

To avoid empirical guesswork, we recommend a systematic, closed-loop approach to solvent screening.

SolventSelection Start 5,7-dibromochroman-4-one Crude Material Screening Primary Solvent Screening (Thermodynamic Solubility) Start->Screening OilingOut Assess Oiling-Out Risk (LLPS Boundary) Screening->OilingOut High Solubility Binary Binary Mixture Optimization (Anti-solvent Addition) Screening->Binary Low/Moderate Solubility OilingOut->Binary Mitigate LLPS Risk MSZW Determine MSZW (Metastable Zone Width) Binary->MSZW Crystallization Controlled Cooling & Seeding Protocol MSZW->Crystallization Validation Yield & Purity Validation (HPLC, XRPD) Crystallization->Validation

Workflow for rational solvent selection and crystallization optimization.

Self-Validating Experimental Protocol: Binary Solvent Screening

This protocol utilizes a self-validating loop to establish the optimal solvent ratio and cooling profile for 5,7-dibromochroman-4-one.

Step 1: Primary Solvent Saturation
  • Weigh 500 mg of crude 5,7-dibromochroman-4-one into a series of 10 mL jacketed crystallizers.

  • Add 5 mL of primary solvent (e.g., Acetonitrile) to each vessel.

  • Heat to 50°C under constant agitation (400 rpm) until complete dissolution is achieved.

    • Causality: Heating ensures the destruction of any pseudo-polymorphic "ghost" nuclei that could prematurely seed the solution and skew solubility data.

Step 2: Anti-Solvent Titration & Cloud Point Determination
  • Maintain isothermal conditions at 50°C.

  • Titrate the anti-solvent (e.g., Water) at a rate of 0.1 mL/min using an automated syringe pump.

  • Monitor via a turbidity probe (e.g., Crystal16). Record the exact volume fraction where transmittance drops below 95% (Cloud Point).

    • Validation Check: Inspect the turbid solution under cross-polarized light. If the solution is milky but lacks birefringence, the system has oiled out. Self-Correction: Adjust the primary solvent to a less potent one (e.g., Ethanol) to bypass the liquid-liquid phase separation boundary.

Step 3: MSZW Mapping and Cooling
  • Once the ideal binary ratio is found (e.g., 90:10 Acetonitrile:Water), prepare a saturated solution at 50°C.

  • Cool the system at a linear rate of 0.5°C/min.

  • Record the nucleation temperature ( Tnuc​ ). The difference between the saturation temperature ( Tsat​ ) and Tnuc​ is the Metastable Zone Width (MSZW).

    • Validation Check: A wide MSZW (>10°C) allows for consistent seeding. A narrow MSZW (<5°C) risks uncontrolled spontaneous nucleation, which traps impurities in the crystal lattice.

Quantitative Data: Solvent Matrix for Chroman-4-ones

Below is a summary of expected thermodynamic behaviors when screening solvents for brominated chromanone derivatives.

Solvent SystemPolarity IndexBoiling Point (°C)Expected SolubilityOiling-Out RiskRecommended Phase
Acetonitrile (ACN) 5.882.0ModerateLowPrimary Solvent
Ethanol (EtOH) 5.278.4Low-ModerateLowCo-solvent / Green Alternative
DMSO 7.2189.0HighHighAvoid as Primary
ACN / Water (90:10) ~6.0N/AHighModerateOptimal Binary System
n-Heptane 0.198.4Very LowN/AWash / Anti-solvent

Troubleshooting & FAQs

Q1: My 5,7-dibromochroman-4-one solution is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before reaching the spinodal nucleation boundary. This is highly dependent on the crystalline solubility of the drug in the chosen solvent. Solvents with excessively high solubility (like pure DMSO) 1, making LLPS more likely at lower temperatures[1].

  • Solution: Shift to a solvent with lower absolute solubility (e.g., Acetonitrile or Ethanol) or increase the anti-solvent fraction. Furthermore, lowering the initial saturation temperature can help bypass the LLPS region entirely[1].

Q2: How can I maximize my crystal yield without sacrificing the purity of the chromanone core? A: Employ a 2[2]. Because of the excess thermodynamic properties of real solutions, a solvent mixture can depress the activity coefficient of the solute, tailoring the solubility curve to be steep at high temperatures and flat at low temperatures[2]. For chroman-4-one derivatives, a mixture of3 has been shown to rapidly suppress side-reaction impurities while maximizing the recovery of the target intermediate[3].

Q3: During the washing step, my isolated crystals are agglomerating and partially dissolving. What is the cause? A: This is a failure in isolation solvent selection. If the wash solvent has too high an affinity for the API, it will cause partial dissolution of the crystal surfaces, leading to 4[4].

  • Solution: Use a predictive mass balance model to select a wash solvent that is miscible with the crystallization mother liquor but acts as a strict anti-solvent for 5,7-dibromochroman-4-one (e.g., cold n-heptane or a highly dilute aqueous alcohol)[4].

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL:1

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs Source: Pharmaceutical Technology URL:2

  • First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative Source: ACS Publications URL:3

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling Source: NIH URL:4

Sources

Technical Support Center: Isolation and Purification of 5,7-Dibromochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating 5,7-dibromochroman-4-one from complex reaction mixtures.

The Separation Challenge

Bromination of the chroman-4-one scaffold frequently yields a statistical mixture of monobrominated (e.g., 5-bromo, 7-bromo) and dibrominated (5,7-dibromo) products 1. Because these impurities share the same core structure, they exhibit similar polarity profiles. However, successful separation relies on exploiting the subtle steric hindrance, lipophilicity shifts, and crystal lattice packing differences induced by the second bromine atom 2.

Purification Workflow

SeparationWorkflow Crude Crude Reaction Mixture (Di- & Mono-brominated) TLC TLC Optimization (Hexane:EtOAc) Crude->TLC 1. Screen Solvents Flash Flash Chromatography (Silica Gel, Isocratic) TLC->Flash 2. Primary Separation HPLC Prep-HPLC (C18) (For complex co-elutions) TLC->HPLC Alt: High Purity Needs Fractions Fraction Analysis (UV/LC-MS) Flash->Fractions Collect HPLC->Fractions Collect Recryst Recrystallization (EtOH or Hexane/DCM) Fractions->Recryst 3. Polish Pure Pure 5,7-dibromochroman-4-one (>99% Purity) Recryst->Pure 4. Final Product

Workflow for isolating 5,7-dibromochroman-4-one from monobrominated impurities.

Quantitative Separation Metrics

To design an effective purification strategy, it is critical to understand the physicochemical differences between the target and its impurities. The addition of the second bromine atom significantly alters both normal-phase and reverse-phase behavior 3.

CompoundNormal Phase Rf​ (Hexane:EtOAc 9:1)Reverse Phase RT (min) (MeCN:H₂O 70:30)Estimated LogP
5,7-dibromochroman-4-one ~0.4512.4~3.8
7-bromochroman-4-one ~0.308.1~2.9
5-bromochroman-4-one ~0.358.5~2.9

Note: Rf​ and RT values are representative and will vary based on specific column dimensions and silica activity.

Troubleshooting FAQs

Q: Why does 5,7-dibromochroman-4-one elute before the monobrominated impurities on normal-phase silica gel? A: This is a function of sterics and dipole moment. The two bulky bromine atoms at the C5 and C7 positions sterically shield the chromanone core. Furthermore, the electron-withdrawing nature of two halogens reduces the overall dipole moment of the molecule compared to the monobrominated species. This decreases dipole-dipole interactions and hydrogen bonding with the polar silanol groups on the stationary phase, causing the dibrominated compound to migrate faster (higher Rf​ ).

Q: My silica column is yielding mixed fractions of mono- and di-brominated products. How do I optimize the solvent system? A: Co-elution usually occurs when the solvent system is too polar, causing all compounds to migrate near the solvent front. Switch from a steep gradient to a shallow isocratic hold (e.g., 95:5 to 92:8 Hexane:Ethyl Acetate). If co-elution persists, substitute Ethyl Acetate with a less polar modifier like Dichloromethane (e.g., Hexane:DCM 70:30). This exploits π−π interactions with the silica rather than relying solely on hydrogen bonding.

Q: What is the most reliable method to confirm the absence of monobrominated impurities in my fractions? A: Mass spectrometry (LC-MS) utilizing isotopic pattern analysis is a self-validating tracking method. Bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio.

  • Monobrominated impurities will show a distinct 1:1 doublet for the molecular ion ( M : M+2 ).

  • 5,7-dibromochroman-4-one will display a characteristic 1:2:1 triplet ( M : M+2 : M+4 ). Relying on UV alone is insufficient due to overlapping absorbance spectra.

Self-Validating Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography Separation

This protocol utilizes dry loading to prevent band broadening, ensuring maximum resolution between the closely eluting brominated species 4.

Step 1: Dry Loading Preparation

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel to the solution (approximately 3 times the mass of the crude mixture).

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Causality: Removing the dissolution solvent prevents it from acting as a strong eluent at the top of the column, which would prematurely push the compounds and ruin the separation.

Step 2: Column Equilibration & Loading

  • Pack a silica gel column using Hexane.

  • Carefully load the dry silica-sample powder onto the top of the column bed. Add a thin protective layer of clean sand.

Step 3: Isocratic Elution

  • Elute the column isocratically using a 95:5 Hexane:Ethyl Acetate mixture.

  • Collect small volume fractions (e.g., 10-15 mL depending on scale). Causality: Smaller fractions prevent the overlapping tails of the dibromo and monobromo peaks from mixing in the collection tubes.

Step 4: Validation

  • Spot every third fraction on a TLC plate. Develop in 90:10 Hexane:EtOAc.

  • Pool only the fractions showing a single spot at Rf​ ~0.45. Concentrate under reduced pressure.

Protocol 2: Recrystallization for Final Polish

Chromatography alone may leave trace monobrominated impurities. Recrystallization exploits the superior crystal lattice packing of the heavier, more symmetrical dibrominated compound.

Step 1: Dissolution

  • Place the pooled, concentrated product from Protocol 1 into a round-bottom flask.

  • Add boiling absolute ethanol dropwise until the solid just dissolves. Do not add excess solvent.

Step 2: Controlled Nucleation

  • Remove the flask from the heat source and allow it to cool to room temperature slowly over 2 hours. Causality: Slow cooling allows the 5,7-dibromochroman-4-one molecules to selectively arrange into a highly ordered crystal lattice. Rapid cooling (crashing out) would trap the monobrominated impurities within the lattice defects.

  • Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to maximize yield.

Step 3: Filtration and Validation

  • Filter the crystals via vacuum filtration using a Büchner funnel.

  • Wash the crystal cake with ice-cold ethanol (to prevent redissolving the product).

  • Self-Validation: Run an LC-MS on a dissolved crystal sample. Confirm the presence of the pure 1:2:1 isotopic triplet and the absence of any 1:1 doublet peaks.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL:[Link]

  • 3-Bromochroman-4-one Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: ACS Publications URL:[Link]

  • 5,7-dibromochroman-4-one — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Overcoming low reactivity of 5,7-dibromochroman-4-one in catalytic coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for 5,7-dibromochroman-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we address the common challenges associated with its use in catalytic cross-coupling reactions, providing in-depth troubleshooting guides and frequently asked questions to facilitate your success.

Understanding the Challenge: The Reactivity Profile of 5,7-Dibromochroman-4-one

5,7-Dibromochroman-4-one presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The core of its low reactivity stems from the electronic nature of the chromanone ring system. The electron-withdrawing effect of the carbonyl group at the 4-position deactivates the aromatic ring, making the crucial oxidative addition step of the catalytic cycle more difficult compared to electron-rich or even simple aryl bromides.[1][2] This inherent electronic deficiency often leads to sluggish or incomplete reactions.

Furthermore, the presence of two bromine atoms introduces the challenge of achieving selective mono-functionalization versus di-functionalization. The relative reactivity of the C5-Br and C7-Br bonds can be influenced by subtle electronic and steric factors, requiring careful optimization to achieve the desired outcome.[3][4]

Troubleshooting Guide: Overcoming Low Yields and Incomplete Conversions

This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with 5,7-dibromochroman-4-one.

G cluster_0 Troubleshooting Workflow Start Low Yield / No Reaction Step1 Step 1: Evaluate Catalyst & Ligand System Start->Step1 Step2 Step 2: Optimize Base & Solvent Step1->Step2 No Improvement Success Successful Coupling Step1->Success Improvement Step3 Step 3: Adjust Reaction Temperature & Time Step2->Step3 No Improvement Step2->Success Improvement Step4 Step 4: Consider Alternative Coupling Partners Step3->Step4 No Improvement Step3->Success Improvement Step4->Success Improvement

Caption: A general workflow for troubleshooting challenging cross-coupling reactions.

Issue: Low to no product formation in a Suzuki-Miyaura coupling.

Answer: This is a frequent issue stemming from the electronically deactivated nature of the substrate, which hinders the rate-determining oxidative addition step.[1] Here’s a breakdown of potential solutions:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be active enough. For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands are required to promote oxidative addition and subsequent reductive elimination.[1][5][6][7]

    • Recommended Ligands: Consider using biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to stabilize the active monoligated Pd(0) species, which is highly reactive in oxidative addition.[6][7]

    • Pre-catalysts: The use of palladium pre-catalysts can also be beneficial as they often provide a more reliable and reproducible source of the active Pd(0) catalyst.

  • Base and Solvent Optimization: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[8]

    • Bases: Stronger bases are often necessary. While K₂CO₃ or Cs₂CO₃ are common, consider using K₃PO₄. For particularly stubborn couplings, stronger bases like NaOH or NaO-t-Bu might be required, though careful optimization is needed to avoid side reactions.[1]

    • Solvents: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF are good starting points. The addition of water can sometimes be beneficial, as it can help to dissolve the base and facilitate the formation of the active boronate species.[3]

  • Temperature: Higher reaction temperatures (80-110 °C) are typically necessary to overcome the activation barrier for oxidative addition with this substrate.

ParameterRecommended Starting Conditions for Suzuki Coupling
Palladium Source Pd(OAc)₂ (2-5 mol%) or a suitable pre-catalyst
Ligand SPhos or XPhos (4-10 mol%)
Base K₃PO₄ (2-3 equivalents)
Solvent Toluene or 1,4-Dioxane/H₂O (e.g., 10:1)
Temperature 90-110 °C
Coupling Partner Arylboronic acid (1.1-1.5 equivalents)
Issue: My Buchwald-Hartwig amination is sluggish and gives low yields.

Answer: Similar to Suzuki couplings, the electron-deficient nature of 5,7-dibromochroman-4-one makes C-N bond formation challenging. The coordination of the amine to the palladium center can be a difficult step.[9][10]

  • Ligand Choice is Paramount: This reaction is highly dependent on the use of specialized, bulky, and electron-rich ligands.

    • Recommended Ligands: The Buchwald biaryl phosphine ligands are essential. For primary and secondary amines, ligands like BrettPhos, XPhos, and tBuXPhos are highly effective.[6][11] These ligands promote both the oxidative addition and the final reductive elimination step.

    • Catalyst Systems: Pre-formed palladium catalysts incorporating these ligands often give superior results.[12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.

    • Recommended Bases: Sodium tert-butoxide (NaO-t-Bu) is the most common and effective base for this transformation. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.

  • Ketone Additives: Interestingly, the presence of an enolizable ketone, such as 3-pentanone or acetone, has been shown to act as an activator for some palladium pre-catalysts in Buchwald-Hartwig reactions, leading to significantly improved yields.[13][14] The exact mechanism is still under investigation but is thought to involve the reduction of the Pd(II) pre-catalyst to the active Pd(0) species.[14]

Issue: I am observing significant amounts of homocoupling of my terminal alkyne in my Sonogashira reaction.

Answer: The Sonogashira coupling relies on a dual catalytic system of palladium and copper.[15][16] The copper(I) co-catalyst activates the terminal alkyne, but it can also promote the undesired oxidative homocoupling of the alkyne to form a diyne (Glaser coupling).[6]

  • Copper-Free Conditions: The most effective way to eliminate alkyne homocoupling is to perform the reaction under copper-free conditions. This requires a more active palladium catalyst system.

    • Recommended Conditions: Use a robust palladium/phosphine ligand system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃. A strong amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is still required.

  • Minimizing Oxygen: If using copper, ensure the reaction is performed under strictly anaerobic conditions. Oxygen is a key promoter of Glaser coupling. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What makes 5,7-dibromochroman-4-one a challenging substrate for catalytic coupling?

A: The primary challenge is the electron-withdrawing nature of the carbonyl group at the 4-position. This effect deactivates the aromatic ring, making the C-Br bonds less susceptible to oxidative addition by the palladium(0) catalyst, which is the initial and often rate-limiting step in the catalytic cycle.[1] This is a common issue with electron-deficient aryl halides.[2]

Q2: Can I achieve selective mono-coupling at either the C5 or C7 position?

A: Achieving high regioselectivity can be challenging but is often possible through careful control of reaction conditions. The electronic environment of the two bromine atoms is not identical, and this slight difference can be exploited. Often, one position is slightly more reactive than the other. To favor mono-substitution:

  • Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents).

  • Run the reaction at a lower temperature to accentuate the small differences in reactivity.

  • Monitor the reaction closely and stop it once the desired mono-substituted product is maximized, before significant formation of the di-substituted product occurs. In some cases, the electronic influence of substituents can be sufficient to selectively couple the more electron-deficient position first.[17]

Q3: Are there any common side reactions I should be aware of besides low yield?

A: Yes, several side reactions can occur:

  • Protodebromination: This is the replacement of a bromine atom with a hydrogen atom. It can be promoted by certain bases and impurities in the reaction mixture.

  • Homocoupling of the Coupling Partner: As mentioned for the Sonogashira reaction, boronic acids in Suzuki couplings can also undergo homocoupling.

  • Decomposition of the Chromanone Core: Under very harsh basic or high-temperature conditions, the chromanone ring system itself may be susceptible to degradation.

Q4: Are there alternative strategies to functionalize 5,7-dibromochroman-4-one if catalytic coupling fails?

A: While catalytic coupling is often the most versatile approach, other methods can be considered:

  • Nucleophilic Aromatic Substitution (SNA_r): While generally difficult on this electron-deficient ring, if a strong activating group were present, or with very strong nucleophiles, SNA_r could be a possibility.

  • Lithiation/Halogen-Metal Exchange: This can be a powerful method, but it is often complicated by the presence of the electrophilic ketone. Protection of the ketone may be necessary before attempting a halogen-metal exchange followed by quenching with an electrophile.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dried Schlenk flask, add 5,7-dibromochroman-4-one (1 equivalent), the arylboronic acid (1.1 equivalents), and K₃PO₄ (2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a dried Schlenk tube, add 5,7-dibromochroman-4-one (1 equivalent), NaO-t-Bu (1.4 equivalents), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%).

  • Evacuate and backfill the tube with Argon three times.

  • Add the amine (1.2 equivalents) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • University of Arizona. (n.d.). Using ketones as catalyst activators in palladium-catalyzed cross-coupling reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. [Link]

  • ACS Publications. (2020, March 6). Enolizable Ketones as Activators of Palladium(II) Precatalysts in Amine Arylation Reactions. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. [Link]

  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ScienceOpen. (n.d.). A New Contender for Cross-Coupling Reactions with Aryl Halides. [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. [Link]

  • ACS Publications. (2020, December 7). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]

  • CCS Chemistry. (2022, October 10). Excited-State Palladium-Catalyzed α-Selective C1-Ketonylation. [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. [Link]

  • CCS Chemistry. (2021, October 15). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. [Link]

  • ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (n.d.). Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. Chemical Communications. [Link]

  • Unknown Source.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS Publications. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of chromanones by palladium-catalyzed conjugate addition to chromones. [Link]

  • York Research Database. (2009, August 15). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • National Center for Biotechnology Information. (2024, January 9). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (2011, July 28). Palladium(II)-Catalyzed Direct Intermolecular Alkenylation of Chromones. Organic Letters. [Link]

  • ResearchGate. (n.d.). Prominent Ligand Types in Modern Cross-Coupling Reactions | Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • ACS Publications. (2020, February 10). Visible-Light-Promoted Cascade Radical Cyclization: Synthesis of Chroman-4-ones and Dihydroquinolin-4-ones. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. [Link]

  • ArODES - HES-SO. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[1][13][14]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. [Link]

  • University of Pennsylvania. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Technical Support Center: Column Chromatography Purification of Crude 5,7-dibromochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 5,7-dibromochroman-4-one via column chromatography. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and practical field experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the column chromatography setup for 5,7-dibromochroman-4-one.

Q1: What is the most suitable stationary phase for purifying 5,7-dibromochroman-4-one?

For the purification of moderately polar organic compounds like 5,7-dibromochroman-4-one, silica gel (SiO₂) is the standard and most effective stationary phase.[1][2] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3] The separation mechanism relies on the differential adsorption of the target compound and its impurities; more polar molecules will have stronger interactions with the silica gel and thus elute more slowly.[4]

Q2: How do I select the optimal solvent system (mobile phase)?

The selection of the mobile phase, or eluent, is the most critical factor for achieving good separation. This is best determined empirically using Thin-Layer Chromatography (TLC) .[5][6] By testing various solvent mixtures on a TLC plate, you can preview the separation that will occur on the column.

  • Principle: The goal is to find a solvent system where the 5,7-dibromochroman-4-one has a Retention Factor (Rf) value between 0.25 and 0.35 . This Rf range ensures that the compound moves off the baseline but has sufficient interaction with the stationary phase to separate from impurities.

  • Common Solvents: A two-component system is typically used, consisting of a non-polar solvent and a more polar solvent.[7] For chromanones, a standard choice is a mixture of Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc) .[7][8] You will vary the ratio of these two solvents to achieve the target Rf value.

Q3: What is the significance of the Rf value in scaling up from TLC to column chromatography?

The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. It is a measure of a compound's affinity for the stationary phase in a specific solvent system. A lower Rf indicates higher polarity and stronger adsorption. An Rf of 0.25-0.35 on a TLC plate generally correlates to an effective elution and good separation on a silica gel column.

Q4: Should I use isocratic or gradient elution?

  • Isocratic Elution: Uses a single, constant-composition solvent mixture throughout the entire separation. This method is simpler and is preferred when the impurities are well-separated from the target compound on the TLC plate.

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 15% EtOAc).[6][9] This technique is highly effective for separating complex mixtures where impurities have a wide range of polarities.[9] It helps to first elute non-polar impurities, then the target compound, and finally the more strongly-adsorbed polar impurities, often sharpening the elution bands.

Q5: Is there a risk of 5,7-dibromochroman-4-one degrading on the silica gel column?

Yes, there is a potential risk. Silica gel is slightly acidic and can sometimes cause degradation of acid-sensitive compounds.[1] While chromanones are generally stable, some brominated aromatic compounds can be sensitive.[5] If you observe significant streaking on your TLC plate or a low yield from the column, this could be a sign of degradation. To mitigate this, you can:

  • Deactivate the Silica: Add a small amount (~0.5-1%) of a base like triethylamine (TEA) to the eluent. This neutralizes the acidic sites on the silica gel.

  • Switch Stationary Phase: In cases of severe degradation, switching to a neutral stationary phase like neutral alumina can be a viable alternative.[10]

Experimental Protocols & Methodologies
Protocol 1: Eluent Selection using Thin-Layer Chromatography (TLC)

This protocol is essential for determining the optimal mobile phase before committing to a large-scale column.

Materials:

  • Crude 5,7-dibromochroman-4-one sample

  • TLC plates (silica gel coated)[3]

  • Developing chamber (e.g., a beaker with a watch glass lid)

  • Spotting capillaries

  • A range of solvent mixtures (see table below)

  • UV lamp (254 nm) for visualization[3]

Procedure:

  • Prepare the Sample: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate to make an approximately 1-5% solution.[3]

  • Prepare the TLC Plate: Using a soft pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[11][12] Mark evenly spaced ticks for each solvent system you will test.

  • Spot the Plate: Use a capillary tube to apply a small spot of the sample solution onto each tick on the starting line.[11] Ensure the spots are small and concentrated.

  • Prepare the Chamber: Pour a small amount (0.5 cm deep) of the chosen eluent into the developing chamber. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor.

  • Develop the Plate: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line.[12] Cover the chamber and allow the solvent to ascend the plate by capillary action.[3]

  • Analyze the Results: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[11] Allow the plate to dry.

  • Visualize: View the plate under a UV lamp.[3] Circle the spots corresponding to your compound and any impurities. Calculate the Rf value for the main spot for each solvent system. The system that provides an Rf of ~0.3 for the target compound and good separation from other spots is ideal.

TrialNon-Polar SolventPolar SolventRatio (Non-Polar:Polar)Expected Observation
1HexanesEthyl Acetate95:5Spots may have low Rf values (highly retained).
2HexanesEthyl Acetate90:10Ideal starting point for many chromanones.
3HexanesEthyl Acetate80:20Should increase the Rf of all components.
4HexanesEthyl Acetate70:30May be too polar, causing spots to run near the solvent front.
Protocol 2: Preparative Column Chromatography Workflow

This protocol outlines the wet-packing method, which is reliable for achieving a uniform column bed.[6]

1. Column Preparation:

  • Ensure the column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

  • Add a thin layer (approx. 1 cm) of sand over the plug to create an even base.[13]

2. Packing the Column (Wet Slurry Method):

  • In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample).[1]

  • Add the chosen eluent (the one determined from TLC) to the silica gel to form a free-flowing slurry.[1] Stir gently to remove any trapped air bubbles.

  • With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry.

  • Continuously tap the side of the column gently to encourage even settling of the silica gel and prevent the formation of air bubbles or channels.[1]

  • Once all the silica has been added, add another thin layer of sand on top to protect the silica bed surface from disturbance during sample and eluent addition.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the solvent level drop below the top of the silica bed, as this will cause cracking and ruin the separation. [1]

3. Sample Loading:

  • Dissolve the crude 5,7-dibromochroman-4-one in the minimum amount of the eluent or a slightly more polar solvent.

  • Carefully add the dissolved sample solution to the top of the column using a pipette.

  • Drain the solvent until the sample has been fully adsorbed onto the top sand layer.

  • Gently add fresh eluent to carefully rinse the sides of the column, again draining until the solvent is adsorbed.

4. Elution and Fraction Collection:

  • Carefully fill the top of the column with the eluent.

  • Begin collecting the eluting solvent (the eluate) in numbered test tubes or flasks.[4]

  • Maintain a constant flow rate. For "flash" chromatography, gentle air pressure can be applied to the top of the column to speed up the process.[10]

  • If using a gradient, start with the least polar solvent mixture and gradually introduce more polar mixtures.

5. Analysis of Fractions:

  • Use TLC to analyze the collected fractions.[14] Spot several fractions per TLC plate alongside a spot of the original crude mixture.

  • Fractions containing only the desired compound (single spot at the correct Rf) are combined.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 5,7-dibromochroman-4-one.

Visualization of the Purification Workflow

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_post Analysis & Isolation Phase Crude Crude 5,7-dibromochroman-4-one TLC TLC Analysis for Eluent Selection Crude->TLC Eluent Optimal Eluent Determined (e.g., 9:1 Hexane:EtOAc) TLC->Eluent Packing Pack Column with Silica Gel (Wet Slurry Method) Eluent->Packing Loading Load Crude Sample Packing->Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Loading->Elution Collection Collect Fractions Elution->Collection TLC_Analysis Analyze Fractions by TLC Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure 5,7-dibromochroman-4-one Evaporation->Pure_Product

Caption: Workflow for the purification of 5,7-dibromochroman-4-one.

Troubleshooting Guide

This section provides solutions to common problems encountered during column chromatography.

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation (Spots overlap)1. Inappropriate Solvent System: The eluent polarity is not optimized to resolve the components.[5]1. Re-evaluate with TLC: Test a wider range of solvent polarities. A shallower gradient or a different solvent (e.g., Dichloromethane/Hexane) might provide better selectivity.[2]
2. Improperly Packed Column: Channeling or cracks in the silica bed are causing uneven solvent flow.[5]2. Repack the Column: Ensure the silica is packed uniformly without air bubbles. The wet slurry method is recommended.[6]
3. Column Overload: Too much sample was loaded for the amount of silica gel used.3. Reduce Sample Load: Maintain a sample-to-silica weight ratio of at least 1:30. For difficult separations, increase to 1:50 or higher.[1]
Compound Elutes Too Quickly (Rf near 1.0)Solvent System is Too Polar: The eluent is displacing the compound from the silica too effectively.Decrease Eluent Polarity: Prepare a new mobile phase with a higher proportion of the non-polar solvent (e.g., move from 8:2 to 9:1 Hexane:EtOAc).
Compound Will Not Elute (Stuck at the origin)Solvent System is Too Non-Polar: The eluent is not strong enough to move the compound down the column.Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system (gradient elution).[9]
Band Tailing or Streaking 1. Compound Degradation: The compound may be decomposing on the acidic silica gel.[5]1. Neutralize the System: Add 0.5-1% triethylamine to your eluent. Alternatively, use a neutral stationary phase like alumina.[10]
2. Insolubility: The compound is precipitating at the top of the column.2. Improve Solubility: Load the sample in the minimum volume of a solvent it is highly soluble in, then begin elution with the less polar mobile phase.
Cracked or Bubbled Silica Bed Column Ran Dry: The solvent level dropped below the top of the stationary phase.This is generally irreversible and requires repacking the column. Always ensure a constant head of solvent above the silica bed.[1]
Troubleshooting Decision Flowchart

Caption: Decision flowchart for troubleshooting column chromatography.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Brominated Hydroquinones.
  • Restek. (n.d.). Troubleshooting Guide.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Unknown. (n.d.). Column chromatography.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • Benchchem. (n.d.). Selecting appropriate solvent systems for Schisanhenol chromatography.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
  • ResearchGate. (n.d.). TLC chromatogram showing four fractions obtained from column chromatography of the dichloromethane extract.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS.
  • Unknown. (2020, March). Thin Layer Chromatography.
  • Unknown. (n.d.). Chromatographic Methods of Analysis.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography.
  • ChemicalBook. (n.d.). 5,7-dihydroxychroman-4-one synthesis.

Sources

Validation & Comparative

Spectroscopic comparison of 5,7-dibromochroman-4-one and unbrominated chroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties[1]. In modern drug discovery and materials science, functionalizing this core is a critical step[2].

Specifically, the transition from the unbrominated chroman-4-one to 5,7-dibromochroman-4-one is a strategic modification. The introduction of two massive, electronegative bromine atoms at the 5 and 7 positions does not merely add molecular weight; it fundamentally alters the electronic landscape, steric profile, and lipophilicity of the molecule. Furthermore, these halogens serve as essential synthetic handles for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings).

This guide provides an in-depth, objective comparison of the spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unambiguously differentiate these two building blocks.

Analytical Workflow & Diagnostic Logic

Before diving into the quantitative data, it is crucial to understand the causality behind the spectroscopic shifts. The flowchart below outlines the primary decision nodes in the analytical workflow.

G Sample Chroman-4-one Core Unbrominated vs. 5,7-Dibromo NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry (EI/ESI) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR_Un Complex 4H Multiplet (δ 6.9 - 7.9 ppm) NMR->NMR_Un Unbrominated NMR_Br Two 1H Doublets (AX System) Meta-coupling (J ≈ 1.8 Hz) NMR->NMR_Br 5,7-Dibromo MS_Un M+ Singlet m/z 148 MS->MS_Un Unbrominated MS_Br 1:2:1 Isotope Triplet m/z 304, 306, 308 MS->MS_Br 5,7-Dibromo IR_Un C=O Stretch ~1685 cm⁻¹ IR->IR_Un Unbrominated IR_Br Shifted C=O (~1698 cm⁻¹) Strong C-Br (~550 cm⁻¹) IR->IR_Br 5,7-Dibromo

Diagnostic workflow for differentiating unbrominated and 5,7-dibrominated chroman-4-ones.

Mechanistic Rationale of Spectroscopic Shifts

Nuclear Magnetic Resonance (NMR)

The most profound changes occur in the aromatic region of the 1 H NMR spectrum.

  • Unbrominated Core: The four aromatic protons (H-5, H-6, H-7, H-8) form a complex spin system. H-5 is highly deshielded (appearing around δ 7.8–7.9 ppm) due to the magnetic anisotropy of the adjacent C-4 carbonyl group[1].

  • 5,7-Dibromo Core: The substitution at C-5 and C-7 eliminates the highly deshielded H-5 proton. The remaining protons, H-6 and H-8, are now meta to each other. This transforms the complex multiplet into a simple, highly diagnostic AX spin system consisting of two doublets with a small meta-coupling constant ( 4J≈1.5−2.0 Hz). The heavy-atom effect of bromine also significantly alters the 13 C chemical shifts of C-5 and C-7[3].

Infrared Spectroscopy (IR)

The carbonyl (C=O) stretching frequency is highly sensitive to its local electronic environment.

  • Field Effect: In 5,7-dibromochroman-4-one, the massive bromine atom at the 5-position is in close spatial proximity to the carbonyl oxygen. The dipole-dipole repulsion between the polar C-Br bond and the C=O bond (the "field effect") restricts the carbonyl's ability to polarize. This increases the force constant of the C=O bond, shifting its absorption to a higher wavenumber (typically +10 to +15 cm −1 ) compared to the unbrominated analog.

Mass Spectrometry (MS)

Bromine possesses two naturally occurring stable isotopes, 79Br (50.69%) and 81Br (49.31%).

  • Isotopic Signature: While the unbrominated compound shows a single distinct molecular ion ( M+ ), a molecule containing two bromine atoms exhibits a statistical binomial distribution (a+b)2 . This results in a highly characteristic 1:2:1 triplet in the mass spectrum corresponding to M+ (both 79Br ), M+2 (one 79Br , one 81Br ), and M+4 (both 81Br ).

Quantitative Data Comparison

The table below summarizes the expected spectroscopic parameters for both compounds, synthesized from empirical data of chromanone and related halogenated chromene systems[1],[2],[3].

Analytical TechniqueParameterChroman-4-one (Unbrominated)5,7-Dibromochroman-4-one
1 H NMR (CDCl 3​ ) Aliphatic Protons δ 4.50 (t, 2H, H-2), δ 2.80 (t, 2H, H-3) δ 4.55 (t, 2H, H-2), δ 2.85 (t, 2H, H-3)
Aromatic Protons δ 7.85 (dd, 1H, H-5) δ 7.45 (m, 1H, H-7) δ 7.00 (m, 2H, H-6, H-8) δ 7.75 (d, J=1.8 Hz, 1H, H-6) δ 7.30 (d, J=1.8 Hz, 1H, H-8)
13 C NMR (CDCl 3​ ) Carbonyl (C-4) δ 191.5 ppm δ 188.0 - 189.5 ppm
Halogenated CarbonsN/A δ ~110 - 120 ppm (C-5, C-7)
FT-IR (ATR) C=O Stretch~1685 cm −1 ~1698 cm −1 (Field effect shift)
C-Br StretchN/A~550 - 600 cm −1 (Strong)
Mass Spec (EI) Molecular Ion m/z 148 ( M+ , singlet) m/z 304, 306, 308 (1:2:1 triplet)

Self-Validating Experimental Protocols

To ensure data integrity and eliminate artifactual errors, the following step-by-step methodologies must be employed. Each protocol contains an internal validation check.

Protocol A: 1 H and 13 C NMR Acquisition
  • Sample Preparation: Dissolve exactly 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

    • Validation Check: The TMS peak must appear at exactly δ 0.00 ppm. If it deviates, the chemical shift referencing is compromised.

  • Shimming & Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated or manual gradient shimming on the z-axis.

    • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS signal. It must be <1.0 Hz. Poor shimming will obscure the critical 1.8 Hz meta-coupling in the dibrominated sample.

  • Acquisition: Acquire 16 scans for 1 H using a 30° pulse angle and a relaxation delay ( d1​ ) of 2.0 seconds.

    • Validation Check: Integrate the aliphatic region (H-2, H-3). Set this integral to exactly 4.00. The aromatic region must integrate to ~4.00 for the unbrominated sample and exactly ~2.00 for the dibrominated sample. Any deviation indicates incomplete relaxation or impurities.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a 32-scan background spectrum.

    • Validation Check: The baseline must be flat with >95% transmittance across the 4000-400 cm −1 range to ensure zero cross-contamination.

  • Sample Application: Apply 2-3 mg of neat powder directly onto the crystal. Lower the anvil to apply consistent, standardized pressure.

  • Acquisition: Collect 32 scans at a resolution of 4 cm −1 .

    • Validation Check: The C-H stretching bands (~2900 cm −1 ) should exhibit an absorbance between 0.2 and 0.8 AU. Readings >1.0 AU indicate oversaturation, which can artificially broaden the critical C=O peak and mask the field-effect shift.

Protocol C: GC-MS (Electron Ionization)
  • Instrument Calibration: Infuse Perfluorotributylamine (PFTBA) tuning mix into the mass spectrometer.

    • Validation Check: Mass accuracy must be calibrated to within ±0.1 Da for the m/z 69, 219, and 502 fragments.

  • Sample Injection: Inject 1 μ L of a 10 μ g/mL solution (in ethyl acetate) into the GC inlet (split ratio 1:50).

  • Isotope Analysis: Extract the mass spectrum at the apex of the chromatographic peak.

    • Validation Check: Utilize the MS software to overlay the theoretical isotope distribution for C 9​ H 6​ Br 2​ O 2​ . The residual error between the observed 1:2:1 triplet heights and the theoretical binomial model must be <5% .

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Visible-Light Photoredox Synthesis of Chroman-4-ones from Sulfoxonium Ylides Source: Organic Letters (ACS Publications) URL:[Link]

  • Design, Synthesis, and Structural Characterization of Thioflavones and Thioflavonols as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Validating the Structural Integrity of 5,7-Dibromochroman-4-one: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Modalities

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of unambiguously validating halogenated heterocyclic scaffolds. 5,7-dibromochroman-4-one is a critical synthetic intermediate and a privileged pharmacophore. Chroman-4-one derivatives exhibit a broad spectrum of biological activities, notably serving as potent and selective Sirtuin-2 (SIRT2) inhibitors and cytotoxic agents[1].

However, the presence of two heavy bromine atoms at the 5- and 7-positions introduces complex stereoelectronic properties. Validating its exact 3D architecture—specifically the half-chair conformation of the pyranone ring[2] and the solid-state halogen bonding network—requires analytical rigor that standard spectroscopic techniques simply cannot provide. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal modalities and provides a field-proven, self-validating protocol for structural confirmation.

The Analytical Challenge: Comparative Performance

To establish a self-validating analytical system, we must evaluate the capabilities and limitations of our available modalities. While techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational, they possess significant blind spots when applied to heavy-atom-substituted solid-state materials.

Analytical_Logic Target 5,7-dibromochroman-4-one Structural Validation NMR 1D/2D NMR Topology & Regiochemistry Target->NMR Liquid Phase HRMS HRMS Exact Mass & Isotopes Target->HRMS Gas Phase SCXRD SCXRD Absolute 3D & Halogen Bonds Target->SCXRD Solid State

Caption: Logical relationship of orthogonal analytical modalities for structural validation.

Why Standard Modalities Fall Short

HRMS provides the exact mass and the characteristic 1:2:1 isotopic splitting pattern indicative of a dibrominated species, but it offers zero spatial information. 1D and 2D NMR (COSY, HMBC) can confirm the regiochemistry of the bromines by mapping the scalar coupling of the remaining aromatic protons. However, NMR is a time-averaged, solution-state technique. It cannot capture the absolute solid-state conformation or the intermolecular C–Br···O halogen bonds that dictate the molecule's behavior in crystalline formulations.

SCXRD stands as the definitive gold standard. It provides an absolute spatial map of the electron density, unambiguously confirming the regiochemistry, the puckering amplitude of the 2,3-dihydro-γ-pyranone ring, and the exact bond lengths.

Table 1: Comparative Performance of Analytical Modalities
Analytical ModalityPrimary Output3D Spatial ResolutionHalogen Bond DetectionLimitations
SCXRD Absolute atomic coordinatesHigh (Atomic level)Direct observation Requires high-quality single crystals
1D/2D NMR Atomic connectivity & scalar couplingLow (Time-averaged)Indirect / NoneCannot resolve solid-state packing
HRMS Exact mass & isotopic patternNoneNoneGas-phase only; no structural topology
FT-IR Functional group vibrationsNoneIndirect (Peak shifts)Low specificity for regiochemistry

The Causality of Experimental Choices in SCXRD

When analyzing halogenated compounds like 5,7-dibromochroman-4-one, experimental parameters cannot be chosen arbitrarily. They must be strictly controlled to ensure data integrity and prevent artifact generation.

  • Radiation Source Selection (Mo Kα vs. Cu Kα): We strictly utilize Molybdenum Kα radiation (λ = 0.71073 Å). Causality: Bromine atoms heavily absorb Copper Kα radiation, leading to severe absorption artifacts and inaccurate electron density mapping. Mo Kα minimizes these absorption effects, yielding higher quality data for heavy-atom structures[3].

  • Cryocooling to 100 K: Halogenated molecules are highly susceptible to Specific Radiation Damage (SRD) during X-ray exposure, which can cause the homolytic cleavage of carbon-halogen (C–X) bonds[4]. Causality: Collecting data at 100 K using a liquid nitrogen stream drastically reduces thermal motion (Debye-Waller factors) and quenches the diffusion of free radicals generated by the X-ray beam, thereby preserving the vulnerable C–Br bonds[4].

Experimental Protocol: A Self-Validating SCXRD Workflow

The following step-by-step methodology outlines the definitive workflow for crystallizing and analyzing 5,7-dibromochroman-4-one.

SCXRD_Workflow N1 1. Sample Preparation Solvent Evaporation N2 2. Crystal Selection Polarized Light Microscopy N1->N2 N3 3. Cryocooling (100 K) Mitigate Radiation Damage N2->N3 N4 4. X-ray Diffraction Mo Kα Source N3->N4 N5 5. Structure Solution Direct Methods N4->N5 N6 N6 N5->N6

Caption: Step-by-step SCXRD workflow for validating halogenated chromanone structures.

Step 1: Crystal Growth via Slow Evaporation
  • Dissolve 50 mg of high-purity (>99% by HPLC) 5,7-dibromochroman-4-one in 2 mL of a binary solvent system (e.g., 1:1 ethanol/acetone)[5].

  • Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate matter.

  • Cover the vial with Parafilm and puncture 2-3 small holes to allow for controlled, slow solvent evaporation at ambient temperature (293 K)[5].

  • Harvest the crystals after 3-5 days. Ideal candidates are single, transparent prisms with sharp edges and no visible twinning under polarized light.

Step 2: Crystal Mounting and Data Collection
  • Select a crystal with dimensions not exceeding 0.3 × 0.2 × 0.2 mm to ensure uniform beam bathing.

  • Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop.

  • Flash-cool the crystal to 100 K directly on the diffractometer goniometer to mitigate SRD[4].

  • Collect diffraction data using a Mo Kα microfocus source equipped with a CCD or CMOS detector. Ensure high redundancy to accurately model the anomalous dispersion of the bromine atoms.

Step 3: Structure Solution and Refinement
  • Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solve the phase problem using Direct Methods (e.g., SHELXS)[3].

  • Refine the structure using full-matrix least-squares on F2 (SHELXL)[3].

  • Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Step 4: System Validation Metrics

A structural model is only as reliable as its mathematical validation. A successful and trustworthy refinement for this molecule must meet the criteria outlined in Table 2.

Table 2: SCXRD Validation Metrics & Causality
Parameter / MetricTarget ValueScientific Causality & Rationale
R1 (Unweighted) < 0.05Indicates less than 5% deviation between the observed and calculated electron density models.
wR2 (Weighted) < 0.15Accounts for data variance; ensures the structural refinement is statistically robust.
Goodness-of-Fit (GoF) 1.00 – 1.05Validates that the applied weighting scheme perfectly models the experimental error.
Residual Density < 1.0 e/ųResidual peaks should only be located near the heavy bromine atoms (acceptable as Fourier truncation ripples).

Conclusion

For researchers developing halogenated chromanone derivatives, relying solely on NMR and MS introduces critical structural blind spots. SCXRD is the only modality that provides definitive proof of the 3D molecular architecture and the halogen bonding networks. By carefully controlling the radiation source and temperature to mitigate Specific Radiation Damage[4], scientists can obtain the atomic-resolution data required for downstream applications in rational drug design and solid-state formulation.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:1

  • 3-Bromochroman-4-one Source: ResearchGate (Acta Crystallographica Section E) URL:2

  • Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures Source: NIH / PMC URL:4

  • Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one Source: NIH / PMC URL:5

  • Crystallographic data and parameters of the X-ray diffraction experiment Source: ResearchGate URL:3

Sources

A Comparative Guide to GC-MS Validation Protocols for the Accurate Detection of 5,7-Dibromochroman-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically sound comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols tailored for the accurate and precise quantification of 5,7-dibromochroman-4-one. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices, potential analytical challenges, and strategies to ensure data integrity, all within the framework of international regulatory guidelines.

Foundational Principles: Adherence to ICH and FDA Guidelines

The validation of any analytical method is a systematic process to demonstrate its suitability for the intended purpose. For the analysis of pharmaceutical intermediates like 5,7-dibromochroman-4-one, the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework. The recently updated ICH Q2(R2) and the established Q2(R1) guidelines are the cornerstones of our validation approach, ensuring that the developed method is robust, reliable, and fit for purpose.[1][2][3] These guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process from development through routine use.[1][2][3]

The objective of validating a GC-MS method for 5,7-dibromochroman-4-one is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes.

Method Development and Optimization: Addressing the Unique Challenges of a Brominated Heterocycle

The successful validation of a GC-MS method begins with a well-developed and optimized analytical procedure. For 5,7-dibromochroman-4-one, several key aspects require careful consideration due to its chemical structure.

Physicochemical Properties of 5,7-Dibromochroman-4-one

A thorough understanding of the analyte's properties is paramount. While specific experimental data for 5,7-dibromochroman-4-one is not extensively available in public literature, we can infer its behavior based on its structural analogue, 5,7-Dibromo-3,4-dihydronaphthalen-1(2H)-one.

Table 1: Estimated Physicochemical Properties of 5,7-Dibromochroman-4-one

PropertyEstimated Value/CharacteristicSource/Analogy
Molecular Formula C₉H₆Br₂O₂-
Molecular Weight 309.95 g/mol -
Boiling Point High; likely >300 °CAnalogy to similar brominated aromatic compounds.[4]
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.General solubility of similar organic compounds.[5]
Thermal Stability Potential for thermal degradation at elevated GC inlet temperatures.Brominated compounds can be thermally labile.[6][7]
Gas Chromatography (GC) Parameters

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for 5,7-dibromochroman-4-one, well-resolved from any potential impurities or matrix components.

  • Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a suitable starting point. These columns offer good selectivity for a wide range of compounds, including those with aromatic and halogenated moieties.

  • Inlet Temperature: This is a critical parameter. While a higher temperature promotes efficient volatilization, it also increases the risk of thermal degradation.[6][7] An initial inlet temperature of 250 °C should be evaluated, with the potential to decrease it to mitigate any observed degradation. A split/splitless inlet is typically used, with the split ratio optimized based on the required sensitivity.

  • Oven Temperature Program: A temperature ramp is necessary to ensure good peak shape and separation. A typical program might start at a lower temperature (e.g., 100 °C) to focus the analytes at the head of the column, followed by a ramp (e.g., 10-20 °C/min) to an appropriate final temperature (e.g., 280-300 °C).

Mass Spectrometry (MS) Parameters

The mass spectrometer provides the selectivity and sensitivity required for accurate detection.

  • Ionization Mode: Electron Ionization (EI) is the most common and robust ionization technique for GC-MS and is suitable for 5,7-dibromochroman-4-one. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, sometimes offering enhanced sensitivity for halogenated compounds.[8]

  • Mass Analyzer: A quadrupole mass analyzer is widely used and provides a good balance of performance and cost. For enhanced selectivity and lower detection limits, a triple quadrupole (MS/MS) instrument operating in Multiple Reaction Monitoring (MRM) mode can be employed.

  • Mass Spectral Fragmentation: The mass spectrum of 5,7-dibromochroman-4-one is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[9][10] This results in a distinctive M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments, which is a powerful tool for identification. The fragmentation is likely to involve the loss of bromine atoms and cleavage of the chromanone ring structure.

Diagram: Proposed Electron Ionization Fragmentation Pathway of 5,7-Dibromochroman-4-one

fragmentation_pathway M 5,7-Dibromochroman-4-one [M]⁺• m/z 310, 312, 314 F1 [M-Br]⁺ m/z 231, 233 M->F1 - Br• F3 [M-CO]⁺• m/z 282, 284, 286 M->F3 - CO F4 [C₇H₅BrO]⁺• m/z 199, 201 M->F4 - C₂H₃O• F2 [M-2Br]⁺• m/z 152 F1->F2 - Br•

Caption: Proposed EI fragmentation of 5,7-dibromochroman-4-one.

The Cornerstone of Reliability: Method Validation Protocols

A comprehensive validation protocol, following ICH Q2(R2) guidelines, must be established and executed.[1] This involves assessing a series of performance characteristics to ensure the method is fit for its intended purpose.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyte Identification: Analyze a standard solution of 5,7-dibromochroman-4-one to determine its retention time and mass spectrum.

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Spiked Sample Analysis: Analyze a spiked blank sample to confirm the identity of the analyte peak in the presence of the matrix.

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these samples to ensure that the analyte peak is well-resolved from any degradant peaks.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 5,7-dibromochroman-4-one spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analyze each calibration standard in triplicate.

  • Plot the mean peak area response against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare spiked samples at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.

  • Analyze a minimum of three replicate preparations for each concentration level.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • Mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of 5,7-dibromochroman-4-one at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for both repeatability and intermediate precision.

Acceptance Criteria:

  • RSD for repeatability should be ≤ 5.0%.

  • RSD for intermediate precision should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The LOD is typically established at a signal-to-noise ratio of 3:1.

  • The LOQ is typically established at a signal-to-noise ratio of 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • GC inlet temperature (± 5 °C)

    • Oven temperature ramp rate (± 1 °C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, peak symmetry).

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits for all tested variations.

The Role of the Internal Standard: Ensuring Quantitation Accuracy

For accurate quantification, especially in complex matrices, the use of an internal standard (IS) is highly recommended. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated or ¹³C-labeled 5,7-dibromochroman-4-one).[11][12][13][14] However, the commercial availability of such a standard may be limited.

Alternative Internal Standard Selection:

In the absence of a stable isotope-labeled analog, a structurally similar compound with similar physicochemical properties can be used. A suitable candidate would be a commercially available brominated aromatic compound that does not co-elute with the analyte or any matrix components. For example, a brominated naphthalene or a similar polycyclic aromatic hydrocarbon could be evaluated. The chosen IS must be validated to ensure it does not interfere with the analysis and provides consistent response.

Mitigating Matrix Effects: A Critical Consideration

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in GC-MS analysis. These effects can significantly impact the accuracy and precision of the method.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Employing a robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples to be analyzed can compensate for consistent matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects, as the IS will experience the same signal suppression or enhancement as the analyte.

Diagram: GC-MS Validation Workflow

validation_workflow A Method Development & Optimization B Specificity A->B C Linearity A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Validated Method B->H C->H D->H E->H F->H G->H

Caption: A streamlined workflow for GC-MS method validation.

Comparison of GC-MS Approaches for 5,7-Dibromochroman-4-one Analysis

Table 2: Comparison of GC-MS Methodologies

FeatureGC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)
Selectivity Good, based on full scan mass spectra and selected ion monitoring (SIM).Excellent, based on specific precursor-to-product ion transitions (MRM).
Sensitivity Generally lower than GC-MS/MS.Typically higher, allowing for lower detection limits.
Robustness High, less complex instrumentation.High, but may require more optimization of collision energies and other MS/MS parameters.
Confirmation of Identity Based on retention time and mass spectrum matching.Higher confidence in identity confirmation due to the specificity of MRM transitions.
Cost Lower initial instrument cost.Higher initial instrument cost.
Best Suited For Routine analysis where high sensitivity is not critical and the matrix is relatively clean.Trace-level analysis in complex matrices, and when high selectivity is required to eliminate interferences.

Conclusion: A Pathway to Confident Analysis

The validation of a GC-MS method for the determination of 5,7-dibromochroman-4-one is a multifaceted process that requires a deep understanding of both chromatographic principles and regulatory expectations. By following a systematic approach grounded in the ICH and FDA guidelines, and by carefully considering the unique chemical nature of this brominated heterocyclic compound, researchers can develop and validate a robust, reliable, and accurate analytical method. The choice between a single quadrupole and a triple quadrupole GC-MS system will depend on the specific requirements of the analysis, with GC-MS/MS offering superior selectivity and sensitivity for challenging applications. Ultimately, a well-validated method is not just a regulatory requirement; it is the foundation of data integrity and scientific confidence.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. LinkedIn. [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • Martinez, C. S. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America. [Link]

  • O'Malley, R. M., & Lin, H. C. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 76(5), 674. [Link]

  • Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]

  • Onstad, G. D., & Richardson, S. D. (2002). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. Environmental Science & Technology, 36(15), 3337-3344. [Link]

  • LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Chemistry LibreTexts. [Link]

  • NextSDS. (n.d.). 5,7-dibromochroman-4-one — Chemical Substance Information. [Link]

  • Kratochvil, B., & Harris, W. E. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3600. [Link]

  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. [Link]

  • University of Rochester. (n.d.). Internal Standards. [Link]

  • Romer Labs. (n.d.). 13C Isotope Labeled. [Link]

  • Romer Labs. (n.d.). Fully stable 13C isotope labeled calibrants. [Link]

  • PubChem. (n.d.). 5,7-dibromo-3,4-dihydronaphthalen-1(2H)-one. [Link]

  • Bruker. (n.d.). MRMS 76 - EID Fragmentation for Structural Elucidation. [Link]

  • Nuvisan. (n.d.). Custom radiolabelling & stable isotope synthesis. [Link]

  • Biospeckchrom. (n.d.). ISM-460-1. [Link]

  • PubChem. (n.d.). 5,7-Difluorochroman-4-one. [Link]

  • Shimadzu. (2022, March 8). Analysis of Brominated Flame Retardant (PBBs and PBDEs) in Polymer by Gas Chromatography Mass spectrometry using High mass tune. [Link]

  • Spectroscopy Online. (2026, March 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Macmillan Group. (n.d.). Modern Mass Spectrometry. [Link]

  • Analytics-Shop. (n.d.). Online-Shop for Chromatography & Lab Supply. [Link]

  • PubChem. (n.d.). 5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. [Link]

  • National Institutes of Health. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. [Link]

  • RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. [Link]

  • Defense Technical Information Center. (n.d.). Thermal stability of organic compounds by the isoteniscope method. [Link]

  • NIST. (n.d.). Theobromine. [Link]

  • Breaking Atom. (n.d.). Boiling point of All The Elements. [Link]

  • International Laboratory USA. (n.d.). Homepage. [Link]

  • The Korean Society of Combustion. (2021, December 31). A Numerical Study on the Thermal Decomposition of n-dodecane at Various Mass Flow Rate for Super-critical Condition in a Cylindrical Tube. Journal of the Korean Society of Combustion, 26(4), 13-19. [Link]

  • Deutero GmbH. (n.d.). NMR Solvents. [Link]

  • SciSpace. (2021, November 8). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. [Link]

  • MDPI. (2025, December 29). The Decomposition Mechanism of C4F7N–Ag Gas Mixture Under High Temperature Arc. Processes, 14(1), 1. [Link]

Sources

Benchmarking 5,7-Dibromochroman-4-one Against Standard Chromanone Pharmacophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous bioactive natural products (e.g., flavanones) and synthetic therapeutics[1]. Unlike chromones, the absence of a C2-C3 double bond in chroman-4-ones imparts a unique three-dimensional spatial geometry, enhancing target-site complementarity[2].

In recent years, the strategic halogenation of this scaffold has emerged as a critical optimization pathway. This guide objectively benchmarks 5,7-dibromochroman-4-one (CAS: 1344704-76-2)[3] against the standard, unsubstituted chroman-4-one pharmacophore. By introducing heavy halogen atoms at the 5 and 7 positions, researchers can exploit halogen bonding —a non-covalent interaction where the polarizable bromine atom acts as a Lewis acid (electrophile) to engage nucleophilic residues within biological targets[4][5].

Physicochemical & Structural Benchmarking

The transition from a standard chroman-4-one to a 5,7-dibrominated derivative fundamentally alters the molecule's physicochemical profile. The addition of two bromine atoms significantly increases lipophilicity (CLogP) and molecular weight, which directly impacts membrane permeability and binding thermodynamics.

Table 1: Comparative Physicochemical Properties
PropertyStandard Chroman-4-one5,7-Dibromochroman-4-oneImpact on Drug Design
Molecular Formula C 9​ H 8​ O 2​ C 9​ H 6​ Br 2​ O 2​ Determines synthetic trajectory.
Molecular Weight 148.16 g/mol 305.95 g/mol [6]Heavier mass requires careful optimization for oral bioavailability (Lipinski's Rule of 5).
CLogP (Calculated) ~1.8~3.8Increased lipophilicity enhances passive cellular diffusion and hydrophobic pocket binding.
Halogen Bond Potential NoneHigh (via Br σ -holes)Enables highly directional, specific interactions with target protein backbones[4].
Steric Bulk LowHighRestricts conformational flexibility, potentially increasing target selectivity.

Mechanistic Pathway: The Role of Halogen Bonding

The enhanced biological activity of brominated chromanones is largely driven by halogen bonding. The electron-withdrawing nature of the chromanone core, combined with the polarizability of bromine, creates a region of positive electrostatic potential (the σ -hole) on the halogen. This allows 5,7-dibromochroman-4-one to form stable complexes with Lewis bases (e.g., carbonyl oxygens in enzyme active sites), a mechanism frequently exploited in the design of cholinesterase (AChE/BChE) and β -secretase inhibitors[5].

Pathway A 5,7-dibromochroman-4-one (Ligand) C Halogen Bonding (Lewis Acid-Base) A->C Br atoms D Hydrophobic Interactions (Increased Lipophilicity) A->D Scaffold B Target Protein (e.g., AChE / BACE-1) E Enhanced Binding Affinity (Lower IC50) B->E Inhibition C->B D->B

Mechanistic pathway illustrating how 5,7-dibromo substitution enhances target protein binding.

Biological Performance Benchmarking

Chroman-4-one derivatives are extensively evaluated for anticancer and antimicrobial properties[7]. Benchmarking the 5,7-dibromo derivative against the standard scaffold typically reveals a shift in potency.

  • Anticancer Activity: Unsubstituted chroman-4-ones often exhibit weak to moderate cytotoxicity. In contrast, halogenated derivatives demonstrate lower IC 50​ values against human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) due to prolonged intracellular retention and stronger target engagement[7].

  • Enzyme Inhibition: In neurodegenerative disease models, halogenated chromanones show superior multi-target-directed ligand (MTDL) capabilities, effectively inhibiting both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) via halogen interactions within the peripheral anionic site (PAS) of the enzymes[5].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible benchmarking between 5,7-dibromochroman-4-one and standard chroman-4-one, the following self-validating protocols must be employed. These methodologies are designed with internal controls to eliminate false positives caused by solvent toxicity or assay interference.

Protocol A: Cytotoxicity Benchmarking (MTT Assay)

Purpose: To quantify the antiproliferative effects of the pharmacophores.

  • Cell Seeding & Synchronization:

    • Action: Seed MDA-MB-231 cells in 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ .

    • Causality: Ensures cells are in the logarithmic growth phase, providing a uniform metabolic baseline for the assay.

  • Compound Administration (Self-Validating Step):

    • Action: Treat cells with serial dilutions of 5,7-dibromochroman-4-one and standard chroman-4-one (0.1 μ M to 100 μ M). Include a vehicle control (DMSO 0.1%) and a positive control (Doxorubicin).

    • Causality: The vehicle control validates that observed cytotoxicity is due to the pharmacophore, not the solvent. Serial dilutions allow for precise IC 50​ curve generation.

  • Viability Quantification:

    • Action: Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

    • Causality: Mitochondrial reductases in living cells convert MTT to purple formazan. Absorbance is directly proportional to the number of viable cells, yielding objective comparative data.

Protocol B: Cholinesterase Inhibition (Modified Ellman's Assay)

Purpose: To benchmark target-specific enzyme inhibition, highlighting the impact of halogen bonding.

  • Reagent Preparation:

    • Action: Prepare AChE (0.03 U/mL), substrate acetylthiocholine iodide (ATCI, 15 mM), and chromogen DTNB (3 mM) in 0.1 M phosphate buffer (pH 8.0).

  • Enzyme-Inhibitor Incubation:

    • Action: Pre-incubate the enzyme with varying concentrations of the chromanone derivatives for 10 minutes at room temperature.

    • Causality: Pre-incubation allows the 5,7-dibromochroman-4-one to establish non-covalent halogen bonds with the enzyme active site before the substrate is introduced.

  • Kinetic Detection:

    • Action: Add ATCI and DTNB. Measure the linear increase in absorbance at 412 nm over 5 minutes.

    • Causality: Thiocholine (cleaved from ATCI by AChE) reacts with DTNB to form a yellow anion. A slower rate of color formation in the 5,7-dibromo cohort objectively proves superior enzyme inhibition.

Experimental Workflow Visualization

Workflow S1 Step 1: Compound Preparation (Purity >98% via LC-MS) S2 Step 2: In Vitro Assays (MTT / Ellman's Assay) S1->S2 Standardized Dosing S3 Step 3: Kinetic Profiling (IC50 Determination) S2->S3 Dose-Response Data S4 Step 4: Molecular Docking (In Silico Validation) S3->S4 Activity Correlation

Self-validating experimental workflow for benchmarking chromanone pharmacophores.

Conclusion

Benchmarking 5,7-dibromochroman-4-one against the standard chroman-4-one scaffold reveals that di-halogenation is a highly effective optimization strategy. While the standard chromanone provides an excellent structurally flexible core, the introduction of bromine at the 5 and 7 positions fundamentally upgrades the molecule's binding affinity through increased lipophilicity and the introduction of directional halogen bonding. For drug development professionals targeting complex enzymes or resistant cancer cell lines, 5,7-dibromochroman-4-one represents a superior, highly tunable intermediate.

References

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives Source: ResearchGate URL:[Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Source: MDPI Pharmaceuticals URL:[Link]

Sources

Safety Operating Guide

Proper Disposal of 5,7-Dibromochroman-4-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of scientific research and pharmaceutical development, the meticulous management of chemical waste is not just a regulatory necessity but a cornerstone of a robust safety culture. This document offers a comprehensive, step-by-step protocol for the proper disposal of 5,7-Dibromochroman-4-one, a halogenated organic compound. The procedures detailed herein are rooted in established safety principles and regulatory standards, designed to provide a self-validating system for the responsible handling of this chemical.

Understanding the Hazard Profile: An Evidence-Based Approach

Consequently, it is prudent to handle 5,7-Dibromochroman-4-one with the assumption that it may possess the following hazardous properties:

  • Acute Oral Toxicity: May be harmful if swallowed.[4]

  • Skin and Eye Irritation: Likely to cause irritation to the skin and serious irritation to the eyes.[5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[7]

  • Aquatic Toxicity: As with many halogenated compounds, it may be toxic to aquatic life with long-lasting effects.[8]

Given these potential risks, all handling and disposal activities must be performed with strict adherence to safety protocols.

The Disposal Protocol: A Step-by-Step Methodology

The proper disposal of 5,7-Dibromochroman-4-one is mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9] The following protocol outlines the necessary steps for compliant disposal.

Step 1: Personal Protective Equipment (PPE) – The First Line of Defense

Prior to handling 5,7-Dibromochroman-4-one, the use of appropriate PPE is mandatory.[4] This is a fundamental and non-negotiable safety measure.

  • Eye Protection: Wear safety goggles or a face shield to protect against potential splashes.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[4]

  • Body Protection: A laboratory coat or a chemical-resistant apron is required.[4]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4]

Step 2: Waste Segregation – A Critical Step for Safety

A primary principle of chemical waste management is meticulous segregation. Halogenated organic compounds such as 5,7-Dibromochroman-4-one must not be mixed with non-halogenated waste streams. This is because the disposal technologies for these waste categories differ significantly, and improper mixing can lead to hazardous reactions and complicate the disposal process.

  • Designated Waste Container: All waste containing 5,7-Dibromochroman-4-one should be collected in a container specifically designated and labeled for "Halogenated Organic Waste." This container should be constructed from a compatible material, such as high-density polyethylene (HDPE).

  • Accurate Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "5,7-Dibromochroman-4-one," and the approximate quantity of the waste.

Step 3: The Collection Process – Ensuring Minimal Exposure

All transfers of 5,7-Dibromochroman-4-one waste into its designated container should be conducted within a well-ventilated area, ideally inside a certified chemical fume hood, to minimize the risk of inhalation.[7]

  • Solid Waste:

    • Carefully transfer any solid 5,7-Dibromochroman-4-one into the designated halogenated waste container.

    • All contaminated disposable materials, including weighing papers, spatulas, and gloves, must also be disposed of in this container.

  • Liquid Waste (Solutions):

    • Solutions containing 5,7-Dibromochroman-4-one must be collected in a designated "Halogenated Liquid Waste" container.

    • To allow for vapor expansion, do not fill the container beyond 80% of its total capacity.

  • Empty Containers:

    • Containers that previously held 5,7-Dibromochroman-4-one are considered hazardous waste until properly decontaminated.

    • These containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate is also considered hazardous and must be collected as halogenated liquid waste.[9] Following this procedure, the decontaminated container can be managed according to your institution's specific protocols for glassware or plastic disposal.

Step 4: Prudent Storage of Hazardous Waste

The safe storage of hazardous waste containers pending disposal is crucial for maintaining a secure laboratory environment.

  • Secure and Designated Area: Store the waste container in a designated, secure location that is away from general laboratory traffic.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically-resistant secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Chemical Compatibility: Ensure that the waste container is stored separately from incompatible chemicals.[6]

Step 5: Final Disposal – A Professional and Compliant Handover

The final and critical step is the transfer of the hazardous waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should chemical waste be disposed of via sanitary sewers or in the regular trash.[8]

Spill and Emergency Procedures

Preparedness is a key element of a comprehensive safety program.

Small Spills:
  • Evacuate and Ventilate: Secure the area and ensure it is well-ventilated.[8]

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.[8]

  • Collect: Carefully collect the absorbed material and place it in the designated halogenated waste container.[8]

  • Decontaminate: Clean the affected surface with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Large Spills:

In the event of a large spill, personnel safety is the paramount concern.

  • Immediate Evacuation: Alert all personnel in the vicinity and evacuate the laboratory immediately.

  • Contact EHS: Notify your institution's EHS department and emergency services without delay.[8]

  • Do Not Attempt to Clean: Only trained and properly equipped personnel should manage large chemical spills.

Data Presentation

Table 1: Disposal Protocol Summary for 5,7-Dibromochroman-4-one

StepActionKey Considerations
1. PPE Don appropriate Personal Protective Equipment.Safety glasses, lab coat, chemical-resistant gloves. A respirator is required if there is a risk of dust or aerosol generation.
2. Segregation Utilize a dedicated "Halogenated Organic Waste" container.Absolutely no mixing with non-halogenated waste streams.
3. Labeling Affix a clear and accurate label to the waste container.Must include "Hazardous Waste," "5,7-Dibromochroman-4-one," and the quantity.
4. Collection Conduct all waste transfers within a chemical fume hood.Manage solid and liquid waste streams according to institutional protocols.
5. Empty Containers Triple-rinse with a suitable solvent.All rinsate must be collected as hazardous waste.[9]
6. Storage Store in a secure, designated area with secondary containment.Keep away from incompatible materials.[6]
7. Disposal Arrange for collection by EHS or a licensed contractor.Never dispose of in regular trash or down the drain.[8]

Experimental Protocols

Protocol for Triple-Rinsing Empty Containers:

  • Choose a solvent that can effectively dissolve 5,7-Dibromochroman-4-one, such as acetone or ethanol.

  • Add a small volume of the solvent to the empty container, ensuring all internal surfaces are thoroughly wetted.

  • Securely cap the container and agitate it.

  • Decant the rinsate into the designated "Halogenated Liquid Waste" container.

  • Repeat this rinsing procedure two additional times.

  • Following the final rinse, allow the container to air dry completely within a fume hood before its final disposal or recycling as per your institution's guidelines.

Visualization

Disposal Workflow for 5,7-Dibromochroman-4-one

cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_processing Processing cluster_final Final Steps PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Identify & Label Halogenated Waste Container PPE->Segregate Solid Solid Waste (Neat compound, contaminated items) Segregate->Solid Liquid Liquid Waste (Solutions containing the compound) Segregate->Liquid Empty Empty Containers Segregate->Empty CollectSolid Collect in Halogenated Solid Waste Solid->CollectSolid CollectLiquid Collect in Halogenated Liquid Waste Liquid->CollectLiquid Rinse Triple-Rinse Container Empty->Rinse Store Store Securely in Secondary Containment CollectSolid->Store CollectLiquid->Store CollectRinsate Collect Rinsate in Liquid Waste Rinse->CollectRinsate CollectRinsate->CollectLiquid Dispose Arrange for EHS/ Contractor Pickup Store->Dispose

Caption: A visual representation of the disposal workflow for 5,7-Dibromochroman-4-one.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper and compliant disposal of 5,7-Dibromochroman-4-one is a fundamental responsibility of every member of the scientific community. By adhering to these detailed guidelines, you are actively contributing to the safety of your workplace and the protection of our environment. This guide should serve as a practical tool and a catalyst for promoting a pervasive culture of safety and environmental stewardship within your laboratory.

References

  • NextSDS. (n.d.). 5,7-dibromochroman-4-one — Chemical Substance Information. Retrieved from [Link]

  • AMVAC Chemical Corporation. (2017, September 28). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET. Retrieved from [Link]

  • Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife.
  • Mandom Corporation. (2018, November 1). Safety Data Sheet. Retrieved from [Link]

  • Kim, Y., Kim, S., & Kim, Y. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Journal of environmental and public health, 2014.
  • AMVAC. (n.d.). SAFETY DATA SHEET DIBROM®. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Difluorochroman-4-one. PubChem. Retrieved from [Link]

  • Wang, Y., Li, Y., & Li, J. (2023). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Environmental Sciences Europe, 35(1), 1-17.
  • Costa, L. G., & Giordano, G. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Agrochimica, 65(3), 1-15.
  • European Food Safety Authority. (2024, October 23). Brominated flame retardants. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 5,7-Dihydroxy-4H-1-benzopyran-4-one (FDB010936). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dibromochroman-4-one
Reactant of Route 2
Reactant of Route 2
5,7-Dibromochroman-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.